molecular formula C18H23NO4 B479164 Bis(3,4-dimethoxybenzyl)amine CAS No. 5634-21-9

Bis(3,4-dimethoxybenzyl)amine

Cat. No.: B479164
CAS No.: 5634-21-9
M. Wt: 317.4g/mol
InChI Key: ZAHBSOCTGNBCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3,4-dimethoxybenzyl)amine is a research chemical of significant interest in pharmacological studies due to its characterized activity as a peripheral dopamine receptor blocking agent. According to foundational research, a related hydrochloride salt of this amine class was synthesized and found to be an effective antagonist to the low-dose hypotensive effect of dopamine, exhibiting a half-life of approximately 18 minutes in biological studies. The compound is noted for its specific action; it blocks peripheral dopamine responses while, in direct contrast, potentially potentiating central nervous system effects such as apomorphine-induced stereotypy. This makes it a valuable tool for researchers investigating the distinct pathways and functions of dopamine in different physiological systems. The product is provided for non-clinical, non-diagnostic research purposes exclusively. References: Goldberg, L. I., & Kohli, J. D. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry , 21 (12), 1318-1320. PubMed: 569208

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5634-21-9

Molecular Formula

C18H23NO4

Molecular Weight

317.4g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C18H23NO4/c1-20-15-7-5-13(9-17(15)22-3)11-19-12-14-6-8-16(21-2)18(10-14)23-4/h5-10,19H,11-12H2,1-4H3

InChI Key

ZAHBSOCTGNBCSC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC)OC

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Bis 3,4 Dimethoxybenzyl Amine

Established Synthetic Routes to Bis(3,4-dimethoxybenzyl)amine

Reductive Amination Strategies for this compound Production

Reductive amination is a widely employed and versatile method for the formation of amines. This process typically involves the reaction of a carbonyl compound, in this case, 3,4-dimethoxybenzaldehyde (B141060), with an amine, followed by the reduction of the intermediate imine. In the synthesis of the symmetric this compound, 3,4-dimethoxybenzaldehyde can be reacted with ammonia (B1221849) or with 3,4-dimethoxybenzylamine (B142225) itself.

A common approach involves the condensation of 3,4-dimethoxybenzaldehyde with 3,4-dimethoxybenzylamine to form the corresponding imine, which is then reduced in situ. Various reducing agents can be employed for this transformation. A general procedure involves dissolving the aldehyde and amine in a suitable solvent, such as dichloromethane, followed by the addition of a reducing agent like sodium triacetoxyborohydride (B8407120) in the presence of acetic acid. arkat-usa.org This method has been reported to produce the desired secondary amine in high yields. arkat-usa.org Another example involves the reaction of 1,4-bis(3-aminopropyl)piperazine (B145938) with 3,4-dimethoxybenzaldehyde in the presence of sodium borohydride (B1222165) in ethanol (B145695) to yield the corresponding bis(3,4-dimethoxybenzyl)amino derivative. google.com

ReactantsReducing AgentSolventConditionsYieldReference
3,4-Dimethoxybenzaldehyde, AnilineSodium triacetoxyborohydrideDichloromethaneRoom temperature, overnight87% arkat-usa.org
3,4-Dimethoxybenzaldehyde, p-AnisidineSodium triacetoxyborohydrideDichloromethaneRoom temperature, overnight92% arkat-usa.org
1,4-Bis(3-aminopropyl)piperazine, 3,4-DimethoxybenzaldehydeSodium borohydrideAbsolute ethanolRoom temperature, 12h, then addition of NaBH4Not specified google.com
3,4-Dimethoxybenzaldehyde, AmineSodium triacetoxyborohydride, Acetic acidDichloromethaneRoom temperature, overnightHigh researchgate.net

Alkylation-Based Syntheses of this compound

Alkylation of a primary amine with a suitable alkyl halide is a fundamental method for synthesizing secondary amines. In the context of this compound, this would involve the reaction of 3,4-dimethoxybenzylamine with 3,4-dimethoxybenzyl chloride or bromide. A significant challenge in this approach is preventing overalkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. google.com

To address this, specific reaction conditions and reagents have been developed to favor mono-N-alkylation. The use of cesium bases, such as cesium hydroxide, in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), has been shown to promote selective mono-N-alkylation of primary amines with alkyl halides. google.comorganic-chemistry.org This method offers high yields of secondary amines under mild conditions. google.com Another strategy involves the use of N-aminopyridinium salts as ammonia surrogates, which undergo self-limiting alkylation to produce secondary amines. nih.gov

Primary AmineAlkylating AgentBase/PromoterSolventConditionsKey FeatureReference
Various primary aminesVarious alkyl halidesCesium hydroxideDMSO or DMF23°CSelective mono-N-alkylation google.com
N-Aryl-N-aminopyridinium saltsAlkyl halides--One-pot reactionSelf-limiting alkylation nih.gov
3,4-Dimethoxybenzylamine3,4-Dimethoxybenzyl halideCesium hydroxideDMSO or DMFMildHigh selectivity for secondary amine google.com

Alternative Amine Coupling Reactions Employed in this compound Formation

Beyond traditional reductive amination and alkylation, other coupling reactions have been developed for the synthesis of secondary amines. One notable method is the ruthenium-catalyzed deaminative coupling of primary amines. marquette.edunih.gov This reaction allows for the formation of both symmetric and unsymmetric secondary amines. For instance, the self-coupling of 4-methoxybenzylamine (B45378) in the presence of a ruthenium catalyst and a specific ligand has been demonstrated. marquette.edu This methodology is chemoselective and avoids the use of reactive reagents and the formation of wasteful byproducts. nih.gov

Palladium-catalyzed C-N cross-coupling reactions also represent a powerful tool for the synthesis of arylated amines. acs.org While often used for creating aryl-alkyl or diaryl amines, these methods can be adapted for the synthesis of dibenzylamines.

Another approach involves the use of organoboranes. Primary amines can be converted to N-(benzoyloxy)amines, which then react with organoboranes like triethylborane (B153662) to yield secondary amines. acs.org

Reaction TypeCatalyst/PromoterReactantsKey FeaturesReference
Deaminative CouplingRuthenium complex with a catechol ligandTwo primary aminesChemoselective, forms symmetric or unsymmetric secondary amines marquette.edunih.gov
C-N Cross-CouplingPalladium catalystAryl halide and primary amineVersatile for constructing N-arylated compounds acs.org
Organoborane-basedTriethylboraneN-(benzoyloxy)amineGood to excellent yields for N-ethylation acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nnsaikiacollege.orgdiva-portal.org These principles are increasingly being applied to the synthesis of amines.

Solvent-Free and Aqueous-Phase Approaches for this compound

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. nnsaikiacollege.org Research has focused on developing solvent-free and aqueous-phase synthetic methods.

Mechanochemistry, which involves reactions conducted in a ball mill without bulk solvents, has been successfully applied to the N-methylation of secondary amines. mostwiedzy.pl This solvent-free approach offers rapid reaction times and high yields. mostwiedzy.pl Microwave-assisted synthesis under solvent-free conditions has also been reported for the reaction of disubstituted triazines with 2,4-dimethoxybenzylamine (B23717), showcasing an efficient and green methodology. arkat-usa.orgresearchgate.net

Aqueous-phase synthesis offers an environmentally benign alternative to organic solvents. Secondary amines can be synthesized from primary amines in entirely aqueous media using a bicatalytic system of aluminum powder and rhodium or ruthenium on charcoal. researchgate.net A water-soluble calix google.comresorcinarene sulfonic acid has also been used as a recyclable catalyst for the dehydrative amination of alcohols in water. organic-chemistry.org

MethodCatalyst/ConditionsReactantsKey FeatureReference
Mechanochemistry (Ball Milling)Sodium triacetoxyborohydride, FormalinSecondary aminesSolvent-free, rapid (20 min), high yields (78-95%) mostwiedzy.pl
Microwave-assisted SynthesisMicrowave irradiation (50W, 150°C)Disubstituted triazines, 2,4-DimethoxybenzylamineSolvent-free, rapid (5-10 min) arkat-usa.orgresearchgate.net
Aqueous-Phase SynthesisAl powder, Rh/C or Ru/CPrimary aminesCompletely aqueous media researchgate.net
Aqueous Dehydrative AminationWater-soluble calix google.comresorcinarene sulfonic acidAlcohols, AminesEnvironmentally benign, recyclable catalyst organic-chemistry.org

Catalyst-Mediated and Energy-Efficient Syntheses of this compound

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder, more energy-efficient conditions. nnsaikiacollege.org

Heterogeneous catalysts are particularly attractive as they can be easily separated and recycled. Raney Co and Ni-based catalysts have been shown to be effective in the reductive amination of carbonyl compounds. mdpi.com The use of commercial nickel catalysts has enabled the direct synthesis of primary benzylamines from benzyl (B1604629) alcohols using accessible ammonia sources. acs.org Palladium on carbon (Pd/C) and Rhodium on carbon (Rh/C) have been used for the catalytic amination of bio-derived phenolics. mdpi.com

Energy efficiency is another critical aspect of green chemistry. nnsaikiacollege.org Microwave-assisted synthesis, as mentioned earlier, significantly reduces reaction times and energy consumption compared to conventional heating. arkat-usa.orgresearchgate.net Photocatalysis represents another energy-efficient approach, utilizing light to drive chemical reactions. diva-portal.org

Catalyst SystemReaction TypeKey FeaturesReference
Raney Co, Co@C-600-EtOH, Ni/pNCReductive AminationHeterogeneous, efficient for carbonyl amination mdpi.com
Commercial Ni CatalystsN-Alkylation of AlcoholsUses easy-to-handle ammonia sources acs.org
Pd/C, Rh/CReductive Amination of PhenolicsCatalytic amination of bio-derived compounds mdpi.com
Ruthenium ComplexesDehydrogenative CouplingEnergy-efficient synthesis of imines and amines arabjchem.org
Laccase from Trametes versicolor / TEMPON-debenzylationBiocatalytic, uses oxygen as a mild oxidant in aqueous medium uniovi.es

Atom Economy and E-Factor Analysis in this compound Preparations

Green chemistry principles are increasingly integral to the evaluation of synthetic routes, with atom economy (AE) and the Environmental Factor (E-factor) serving as key metrics. Atom economy calculates the efficiency of a reaction in converting the mass of reactants into the desired product, while the E-factor quantifies the amount of waste generated per unit of product. researchgate.net

The primary synthesis of this compound is achieved through the reductive amination of 3,4-dimethoxybenzaldehyde with 3,4-dimethoxybenzylamine. This pathway is inherently efficient. In an idealized catalytic hydrogenation, the main byproduct is water, leading to a high theoretical atom economy.

Theoretical Atom Economy Calculation:

The atom economy is calculated as: AE = (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) x 100

CompoundFormulaMolecular Weight (g/mol)Role
3,4-dimethoxybenzylamineC₉H₁₃NO₂167.21Reactant
3,4-dimethoxybenzaldehydeC₉H₁₀O₃166.17Reactant
Hydrogen (H₂)H₂2.02Reactant
This compoundC₁₈H₂₃NO₄317.38Product
Atom Economy = (317.38 / (167.21 + 166.17 + 2.02)) * 100 = 94.6%

While the theoretical atom economy is high, the E-factor provides a more practical measure of waste by considering solvent losses, catalyst, unreacted starting materials, and byproducts from side reactions. researchgate.net For pharmaceutical intermediates, E-factors can be significantly high due to multi-step syntheses and stringent purification requirements. researchgate.net Catalytic routes, especially those using heterogeneous catalysts that can be easily recovered and recycled, are pivotal in minimizing the E-factor. researchgate.netresearchgate.net The development of efficient, recyclable catalysts is a key strategy for improving the green credentials of this compound synthesis. researchgate.net

Optimization of Reaction Parameters for this compound Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound, thereby ensuring process efficiency and economic viability.

Influence of Temperature, Pressure, and Reaction Time on this compound Synthesis

Temperature, pressure, and reaction duration are interdependent parameters that must be carefully balanced. For catalytic reductive aminations, elevated temperatures can increase reaction rates but may also promote side reactions, such as hydrogenolysis or decomposition. acs.org

For instance, studies on related cobalt-catalyzed reductive alkylations of nitriles and aldehydes have utilized conditions of 100 °C and 1.5 MPa of hydrogen pressure for 20 hours. researchgate.netresearchgate.net Nickel-catalyzed aminations of benzyl alcohols have been explored at temperatures between 160-180 °C, with 180 °C often found to be ideal for both conversion and selectivity. acs.org The reaction time is optimized to ensure complete conversion of the starting materials; profiles of product formation over time typically show a gradual increase until a plateau is reached. acs.org Hydrothermal synthesis methods can employ even higher temperatures (e.g., 230°C) but for much shorter reaction times, sometimes less than 10 minutes. d-nb.info

Catalyst SystemTemperature (°C)Pressure (MPa)Time (h)Reference
Cobalt / N-SiC1001.5 (H₂)20 researchgate.netresearchgate.net
Raney Ni160-180Not specified2-24 acs.org
Hydrothermal (catalyst-free)110-230Autogenous (0.5-2.2)0.17-1 d-nb.info
Pd on Carbon1002.5 (H₂)Not specified google.com

Note: The data in this table represents parameters for analogous reductive amination reactions and illustrates typical ranges investigated during optimization.

Role of Catalyst Loading, Ligand Design, and Reagent Stoichiometry in this compound Formation

The choice of catalyst and its associated parameters are fundamental to the success of the synthesis.

Catalyst Loading: The amount of catalyst is minimized to reduce costs and environmental impact without compromising reaction efficiency. Research on related hydrogenations shows that catalyst loading can often be optimized to as low as 2-5 mol%. researchgate.netresearchgate.netsigmaaldrich.com For example, in the reductive amination of benzaldehyde (B42025), a palladium catalyst loading of 5 mol% was found to be effective. nih.gov Increasing the catalyst amount can lead to full substrate conversion but may also enhance undesirable side reactions. acs.org

Ligand Design: In homogeneous catalysis, the ligand bound to the metal center plays a critical role in determining the catalyst's activity and selectivity. For ruthenium-catalyzed N-alkylation reactions, various N-heterocyclic carbene (NHC) ligands have been synthesized and tested to find the most efficient catalyst system. researchgate.net The electronic properties of ligands can influence the rate-limiting step of the catalytic cycle; electron-withdrawing groups on the ligand can sometimes improve reaction efficiency. escholarship.org

Reagent Stoichiometry: The molar ratio of the reactants is optimized to drive the reaction to completion and minimize waste. In the reductive amination synthesis of a related N-alkylated amine, a slight excess of the amine (1.3 equivalents) and the reducing agent (1.4 equivalents) relative to the aldehyde (1 equivalent) was used to ensure high conversion. nih.gov In other protocols, an excess of the aldehyde may be used. google.com The stoichiometry must be carefully controlled to prevent the formation of tertiary amines or other over-alkylated byproducts.

Isolation and Purification Techniques for this compound

Achieving high purity is essential, particularly for intermediates destined for pharmaceutical applications. A multi-step approach is typically employed for the isolation and purification of this compound.

Catalyst Removal: If a heterogeneous catalyst such as Palladium on carbon (Pd/C) is used, it is first removed by filtration of the reaction mixture through a pad of a filter aid like silica (B1680970) gel. mdpi.com

Solvent Extraction: The crude product is typically worked up using a liquid-liquid extraction. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, diethyl ether) and washed sequentially with aqueous solutions to remove impurities. google.comprepchem.com This often includes washing with a dilute acid, followed by a basic solution like sodium bicarbonate to neutralize any remaining acid and remove acidic byproducts, and finally with brine. google.com

Drying and Concentration: The organic layer containing the product is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, to remove residual water. The solvent is then removed under reduced pressure using a rotary evaporator. prepchem.com

Crystallization/Salt Formation: The amine can be purified further by crystallization from a suitable solvent or solvent mixture. An effective method for purifying amines is to convert them into their hydrochloride salts, which are often crystalline and can be easily isolated and purified by recrystallization. nih.gov The free amine can then be regenerated by treatment with a base. prepchem.com

Chromatography: For achieving very high purity, column chromatography on silica gel may be employed, though this is more common on a laboratory scale than an industrial one due to cost and solvent usage. mdpi.com

Industrial Scale-Up Considerations and Process Intensification for this compound

Translating a laboratory-scale synthesis of this compound to an industrial process involves significant challenges and requires a focus on process intensification.

Process Safety and Heat Management: Reductive amination reactions are often exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaway and maintain a consistent reaction temperature. This may involve using jacketed reactors with precise temperature control and managing the rate of reagent addition. google.com

Mass Transfer: In heterogeneous catalytic systems, ensuring efficient mixing and contact between the reactants, solvent, catalyst, and (if applicable) hydrogen gas is crucial. Poor mass transfer can lead to lower reaction rates and inconsistent product quality.

Downstream Processing: The efficiency of isolation and purification steps is paramount on an industrial scale. Minimizing solvent use, developing robust crystallization procedures, and reducing the number of unit operations are key goals. "Telescoping," where multiple reaction steps are performed in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste. researchgate.net

Process Intensification: This involves developing technologies to make the manufacturing process smaller, safer, and more energy-efficient. For amine synthesis, this could include the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for higher throughput and easier automation. nih.govacs.org

Chemical Reactivity and Mechanistic Pathways of Bis 3,4 Dimethoxybenzyl Amine

Nucleophilic Reactivity of the Amine Moiety in Bis(3,4-dimethoxybenzyl)amine

The lone pair of electrons on the nitrogen atom of this compound dictates its nucleophilic character, making it susceptible to reactions with a variety of electrophiles. This reactivity is fundamental to its utility as a building block in organic synthesis.

Acylation, Sulfonylation, and Carbamoylation Reactions of this compound

Acylation: The reaction of amines with acylating agents to form amides is a well-established transformation. While direct acylation of this compound is not extensively detailed in the provided search results, the acylation of related primary amines, such as in the synthesis of 3-(3,4-dimethoxybenzoyl)-2,5-bis(phenylamino)-1,4-benzoquinone, demonstrates the general reactivity of the amine group towards acylating agents. mdpi.com The process typically involves the reaction of the amine with an acyl halide or anhydride.

Sulfonylation: The formation of sulfonamides from amines is a common synthetic procedure. This compound can undergo sulfonylation by reacting with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an anhydrous solvent such as THF or DCM. This reaction is exemplified by the synthesis of various N-(3,4-dimethoxybenzyl) substituted sulfonamides, where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. nih.gov

Carbamoylation: Carbamoylation involves the reaction of an amine with an isocyanate or a carbamoyl (B1232498) chloride to yield a urea (B33335) or a carbamate, respectively. This type of reaction is crucial in the synthesis of various biologically active molecules. The process often utilizes coupling agents like bis-(4-nitrophenyl) carbonate or disuccinimidyl carbonate (DSC) to activate a carboxylic acid for reaction with an amine, or chloroformates for the direct formation of carbamates. google.com

Electrophilic Additions and Derivatizations at the Nitrogen Center of this compound

The nitrogen center of this compound readily participates in electrophilic addition and derivatization reactions. A primary example is N-alkylation, where the amine reacts with alkyl halides to form tertiary amines. evitachem.com This reactivity is fundamental in building more complex molecular architectures. For instance, derivatives of 3,4-dimethoxybenzyl amine are used as intermediates in the synthesis of isoquinoline (B145761) derivatives. evitachem.com

Another significant derivatization is the use of the 3,4-dimethoxybenzyl (DMB) group as a protecting group for amines in multi-step synthesis. libretexts.org The DMB group is known for its stability and can be cleaved under specific conditions, such as through hydrogenolysis or oxidative cleavage, without affecting other sensitive functional groups. libretexts.org

Condensation Reactions and Imine Formation from this compound

Condensation reactions involving amines and carbonyl compounds are fundamental in organic synthesis, leading to the formation of imines (Schiff bases). wikipedia.org These reactions proceed through a hemiaminal intermediate, followed by the elimination of a water molecule. wikipedia.org To drive the equilibrium towards imine formation, dehydrating agents or azeotropic distillation are often employed. wikipedia.org

While specific examples of imine formation directly from this compound are not prevalent in the search results, the reverse reaction, reductive amination, is a common method for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an imine in situ, which is then reduced to the corresponding amine. wikipedia.orgsmolecule.com The synthesis of 3,4-dimethoxybenzyl amine itself can be achieved from 3,4-dimethoxybenzaldehyde (B141060) through imine formation with hydroxylamine (B1172632), followed by reduction. evitachem.com

Cyclization and Rearrangement Processes Involving this compound Scaffolds

The structural framework of this compound and its derivatives provides a versatile platform for constructing complex heterocyclic systems through cyclization and rearrangement reactions.

Intramolecular Cyclization Pathways for this compound Derivatives

Derivatives of this compound are key precursors for the synthesis of isoquinoline alkaloids. A prominent method is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline. This intermediate can then be dehydrogenated to the corresponding isoquinoline.

Another significant pathway is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. For example, the synthesis of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through such pathways. nih.gov

Furthermore, intramolecular cyclization of activated carbamic acid derivatives containing an unprotected primary or secondary amine function can be used to form cyclic urea compounds. google.com This type of reaction is sensitive to concentration and temperature, typically carried out at low temperatures to control the reaction rate. google.com

Structural Rearrangements and Ring Transformations of this compound-Derived Intermediates

Intermediates derived from this compound can undergo various structural rearrangements. For instance, in the synthesis of certain isoquinoline alkaloids, rearrangements can occur under acidic or thermal conditions. The Stieglitz rearrangement, involving the rearrangement of trityl N-haloamines, is a known method for forming imines which can be precursors to other heterocyclic systems. wikipedia.org

While specific examples of large-scale structural rearrangements of this compound-derived intermediates are not explicitly detailed, the inherent reactivity of the dimethoxybenzyl groups and the amine functionality suggests the potential for various acid-catalyzed rearrangements and ring transformations, leading to diverse and complex molecular architectures.

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound is largely dictated by the presence of the secondary amine nitrogen and the two benzylic C-H bonds, which are activated by the electron-donating 3,4-dimethoxy substituents on the aromatic rings. These features make the compound susceptible to both oxidation and reduction reactions at several sites.

While specific studies detailing the oxidation of this compound are not extensively documented, its behavior can be inferred from the well-established chemistry of secondary amines and benzylamines. uomustansiriyah.edu.iq The primary sites for oxidation are the nitrogen atom and the adjacent methylene (B1212753) (benzylic) carbons.

Oxidation can proceed via two principal pathways:

N-Oxidation: Direct oxidation of the secondary amine nitrogen can yield the corresponding N,N-disubstituted hydroxylamine, N,N-bis(3,4-dimethoxybenzyl)hydroxylamine. This transformation can be achieved using selective oxidizing agents that are known to favor N-oxidation over C-H oxidation. Reagents such as choline (B1196258) peroxydisulfate (B1198043) (ChPS) and Oxone® (potassium peroxymonosulfate) mediated by silica (B1680970) gel have been used for the selective oxidation of various secondary amines to hydroxylamines, often under mild and green reaction conditions. thieme-connect.comacs.orgorganic-chemistry.orgthieme-connect.com Further oxidation of the hydroxylamine could potentially lead to nitrone formation, although this is generally less common for secondary amines compared to primary amines. uomustansiriyah.edu.iq

C-H Oxidation (Dehydrogenation): The benzylic C-H bonds are susceptible to oxidation, leading to the formation of an imine, specifically N-(3,4-dimethoxybenzylidene)-3,4-dimethoxybenzylamine. This dehydrogenation is a common pathway for secondary benzylamines. researchgate.net Bioinspired catalytic systems, such as those using quinone-based catalysts like 1,10-phenanthroline-5,6-dione (B1662461) in the presence of a ZnI₂ co-catalyst, have proven effective for the aerobic oxidation of secondary amines like dibenzylamine (B1670424) to the corresponding imine under mild conditions. nih.gov Other reagents, including iodosobenzene, can also facilitate this transformation. rsc.org In some cases, particularly with strong oxidants like RuO₄, overoxidation to amides can occur. researchgate.net The electron-donating nature of the dimethoxybenzyl groups is expected to facilitate this oxidation by stabilizing the transition state.

The table below summarizes various oxidizing systems applicable to secondary amines, which could be adapted for the selective oxidation of this compound.

Oxidizing SystemSubstrate TypeMajor ProductReference
Choline Peroxydisulfate (ChPS)General Secondary AminesN,N-Disubstituted Hydroxylamine thieme-connect.comorganic-chemistry.org
Oxone® / Silica GelGeneral Secondary AminesN,N-Disubstituted Hydroxylamine acs.org
1,10-Phenanthroline-5,6-dione / ZnI₂ / O₂DibenzylamineImine nih.gov
IodosobenzeneGeneral Secondary AminesImine rsc.org
RuO₂ / NaIO₄Secondary BenzylaminesImine / Amide researchgate.net

The primary reductive pathway for this compound involves the cleavage of the carbon-nitrogen bonds via catalytic hydrogenolysis. This reaction is a standard method for the deprotection of N-benzyl groups. thieme-connect.comclockss.org

C-N Bond Hydrogenolysis: The benzyl (B1604629) groups in this compound can be reductively cleaved to yield 3,4-dimethoxybenzylamine (B142225), which upon further reduction can produce 3,4-dimethyltoluene. This process, known as debenzylation, is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere. clockss.orgresearchgate.net Transfer hydrogenolysis, using hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in place of H₂ gas, is also an effective and often more convenient method. thieme-connect.com The reaction proceeds by adsorption of the benzylamine (B48309) onto the catalyst surface, followed by cleavage of the C-N bond.

Reduction of Derivatives: The imine derivative, N-(3,4-dimethoxybenzylidene)-3,4-dimethoxybenzylamine, formed from the oxidation of the parent amine, can be readily reduced back to this compound. This transformation is a key step in reductive amination procedures. A variety of reducing agents are effective for imine reduction, including borohydride (B1222165) reagents like sodium borohydride (NaBH₄) and complex boranes such as Me₂S-BH₃. researchgate.net Alternatively, catalytic hydrogenation over catalysts like palladium, platinum, or nickel can also achieve this reduction quantitatively. nih.gov

The following table outlines common catalytic systems used for the reductive cleavage of N-benzylamines.

CatalystHydrogen SourceSolventKey FeaturesReference
10% Pd/CAmmonium FormateAlcoholEffective for transfer hydrogenolysis. thieme-connect.com
20% Pd(OH)₂-CH₂ (1 atm)MethanolExtremely mild conditions, high efficiency. clockss.org
Pd/CH₂Methanol / 1,1,2-TrichloroethaneSynergistic system for quantitative debenzylation. organic-chemistry.org
Pd-CFormic AcidFormic AcidAcid protonates the amine, facilitating cleavage. google.com

Derivatization and Structural Modification Strategies for Bis 3,4 Dimethoxybenzyl Amine

Functionalization at the Nitrogen Atom of Bis(3,4-dimethoxybenzyl)amine

The lone pair of electrons on the secondary amine nitrogen atom makes it a prime site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups.

The nucleophilic nitrogen of this compound can react with various electrophilic partners to form stable covalent bonds, yielding a range of N-substituted derivatives.

Amides: Amide derivatives are commonly prepared through the reaction of the secondary amine with an acyl chloride or acid anhydride. libretexts.org This acylation reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. For instance, reacting this compound with coumarin-3-carbonyl chloride yields the corresponding N,N-disubstituted carboxamide. mdpi.com

Ureas and Thioureas: The synthesis of ureas and thioureas is achieved by reacting the amine with isocyanates and isothiocyanates, respectively. csic.esbeilstein-journals.orgnih.gov This addition reaction is often performed in an aprotic solvent and does not require a catalyst. csic.esgoogle.com The process involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate. csic.es Mechanochemical methods, such as ball-milling, have also been employed for the solvent-free synthesis of ureas and thioureas from amines and isocyanates/isothiocyanates. nih.gov

Sulfonamides: Sulfonamides are synthesized by reacting this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine or triethylamine. nih.gov The 3,4-dimethoxybenzyl (DMB) group in these resulting tertiary sulfonamides has been noted for its role as a protecting group that can be cleaved under specific catalytic conditions. nih.gov For example, bismuth(III) triflate has been shown to catalyze the chemoselective C–N bond cleavage of DMB-substituted tertiary sulfonamides. nih.gov

The following table summarizes these functionalization reactions at the nitrogen atom:

Table 1: Synthesis of N-Functionalized Derivatives
Derivative Type Reagent Type General Conditions
Amide Acyl Chloride Base (e.g., triethylamine), Aprotic Solvent (e.g., DCM)
Urea (B33335) Isocyanate Aprotic Solvent
Thiourea Isothiocyanate Aprotic Solvent
Sulfonamide Sulfonyl Chloride Base (e.g., pyridine or triethylamine), Anhydrous Solvent

Further modifications at the nitrogen center include alkylation to form quaternary ammonium (B1175870) salts and oxidation to N-oxides.

Quaternization: As a secondary amine, this compound can be alkylated to a tertiary amine, which can then undergo further alkylation to form a quaternary ammonium salt. wikipedia.org This reaction, known as the Menshutkin reaction, involves treating the tertiary amine with an alkyl halide. wikipedia.org This process makes the nitrogen center permanently cationic.

N-Oxidation: The nitrogen atom can be oxidized to form an N-oxide derivative. This is typically achieved using oxidizing agents such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

Salt Formation: Being basic, this compound readily reacts with acids to form salts. Treatment with mineral acids (e.g., hydrochloric acid) or organic acids results in the formation of the corresponding ammonium salt, which often exhibits increased water solubility compared to the free base.

Modification of the Aromatic Ring Systems of this compound

The two 3,4-dimethoxybenzyl moieties contain electron-rich benzene (B151609) rings that are susceptible to electrophilic attack.

The methoxy (B1213986) groups are strong activating, ortho-para directing groups. libretexts.org In the 3,4-dimethoxyphenyl system, the positions ortho and para to the methoxy groups are C-2, C-5, and C-6. The C-5 position is para to the C-4 methoxy group and ortho to the C-3 methoxy group, while the C-2 and C-6 positions are ortho to the C-3 and C-4 methoxy groups, respectively. The bulky N-benzyl substituent may sterically hinder attack at the C-6 position. Therefore, electrophilic substitution is expected to occur predominantly at the C-2 or C-5 positions, which are highly activated. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration would introduce a nitro group, while halogenation would add a halogen atom to the aromatic ring.

Modification of the substituent pattern on the aromatic rings can be achieved either by altering the existing methoxy groups or by synthesizing the molecule from differently substituted starting materials.

Demethylation and Re-alkylation: The methoxy groups can be cleaved to form hydroxyl groups via demethylation, commonly using reagents like boron tribromide (BBr₃). The resulting dihydroxybenzylamine derivative can then be selectively re-alkylated to introduce different alkoxy groups, thereby modifying the substitution pattern. The 3,4-dimethoxybenzyl group itself is sometimes used as a protecting group for hydroxyl functions, valued for its stability and selective removal under specific oxidative conditions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.de

Synthesis from Substituted Precursors: A more direct approach to analogs with different ring substituents is to begin the synthesis from appropriately substituted benzaldehydes or benzylamines. For example, using 3,4,5-trimethoxybenzylamine (B102388) or 4-methoxybenzylamine (B45378) in coupling reactions would yield analogs with different methoxy patterns. marquette.edunih.gov This strategy allows for the introduction of a wide variety of substituents at various positions on the aromatic rings.

Design and Synthesis of Analogs and Homologs of this compound

The synthesis of analogs and homologs allows for a systematic exploration of structure-property relationships.

Analogs: Analogs of this compound can be designed with different substituents on the aromatic rings. For instance, replacing the two methoxy groups with a methylenedioxy group leads to the synthesis of Bis(3,4-methylenedioxybenzyl)amine. marquette.edunih.gov Other analogs could involve replacing the methoxy groups with halogens, alkyl groups, or other functional groups by starting with the corresponding substituted benzylamines. derpharmachemica.comorganic-chemistry.org For example, analogs such as N,N-Bis(4-chlorobenzyl)amine have been synthesized via related methods. marquette.edu

Homologs: Homologs can be synthesized by altering the length of the carbon chain connecting the nitrogen atom to the aromatic rings. For example, instead of a benzyl (B1604629) group (a one-carbon linker), a phenethyl group (a two-carbon linker) could be used, leading to Bis(3,4-dimethoxyphenethyl)amine. The synthesis of such compounds can be achieved by coupling the appropriate amine, like 2-(3,4-dimethoxyphenyl)ethanamine, with a suitable electrophile. nih.gov

The following table lists examples of synthesized analogs and homologs.

Table 2: Examples of Synthesized Analogs and Homologs
Compound Name Structural Difference from Parent Compound Synthesis Method Reference
Bis(3,4-methylenedioxybenzyl)amine 3,4-dimethoxy groups replaced by a 3,4-methylenedioxy group Ruthenium-catalyzed deaminative coupling of 1-(1,3-benzodioxol-5-yl)methanamine marquette.edunih.gov
N,N-Bis(4-chlorobenzyl)amine 3,4-dimethoxy groups replaced by a 4-chloro group Ruthenium-catalyzed deaminative coupling of 4-chlorobenzylamine marquette.edu
Bis(3,4-dimethoxyphenethyl)amine Benzyl linker replaced by a phenethyl linker Alkylation of 2-(3,4-dimethoxyphenyl)ethanamine nih.gov
1,4-bis{3-[N-(3,4-dimethoxybenzyl)amino]propyl}piperazine Complex homolog with piperazine (B1678402) core Reductive amination of 3,4-dimethoxybenzaldehyde (B141060) with 1,4-bis(3-aminopropyl)piperazine (B145938) google.com

Alterations in Linker Length and Branching for this compound Derivatives

The structural integrity and functional activity of this compound can be significantly influenced by modifying the linker that connects the two 3,4-dimethoxybenzyl moieties. These alterations can involve changing the length of the linker, introducing branching, or incorporating different functional groups to modulate the molecule's conformational flexibility and electronic properties.

One effective method for creating unsymmetrical derivatives, thereby altering the branching, is through the ruthenium-catalyzed deaminative coupling of two different primary amines. nih.govmarquette.edu For instance, the reaction of 3,4-dimethoxybenzylamine (B142225) with another primary amine, such as a simple alkyl amine or a differently substituted benzylamine (B48309), can yield a range of unsymmetrical secondary amines. This approach has been successfully used to synthesize analogs like N-cyclohexyl-4-methoxybenzenemethanamine, demonstrating the feasibility of creating a diverse library of derivatives. nih.gov The reaction conditions typically involve a ruthenium complex and a catechol ligand, which chemoselectively promotes the coupling. nih.govmarquette.edu

Another strategy involves the direct N-alkylation or N-arylation of a primary amine with a suitable benzyl halide. This allows for the systematic variation of one of the benzyl groups, leading to derivatives with different steric and electronic profiles.

The following table illustrates potential derivatives of this compound with altered linker structures, based on established synthetic methodologies for unsymmetrical dibenzylamines.

Table 1: Hypothetical Derivatives of this compound with Modified Linkers (Note: This table is illustrative and based on known synthetic methods for related compounds.)

Derivative NameModificationPotential Synthetic Route
N-(3,4-Dimethoxybenzyl)-N-benzylamineAsymmetrical substitutionReductive amination of benzaldehyde (B42025) with 3,4-dimethoxybenzylamine
N-(3,4-Dimethoxybenzyl)-N-(2-phenylethyl)amineLinker elongationN-alkylation of 3,4-dimethoxybenzylamine with 2-phenylethyl bromide
1-(3,4-Dimethoxyphenyl)-N-(3,4-dimethoxybenzyl)methanamineIntroduction of branchingReductive amination of 3,4-dimethoxyacetophenone with 3,4-dimethoxybenzylamine

Incorporation of Chiral Elements and Stereoselective Synthesis of this compound Analogs

The introduction of chirality into the this compound scaffold opens up avenues for applications in asymmetric catalysis and stereospecific molecular recognition. Several strategies can be employed to achieve stereoselective synthesis of its analogs.

One approach is the use of a chiral auxiliary. For example, a chiral amine, such as (R)- or (S)-α-methylbenzylamine, can be reacted with 3,4-dimethoxybenzaldehyde to form a chiral imine, which is then reduced to a chiral secondary amine. Subsequent reaction with another 3,4-dimethoxybenzyl moiety would yield a chiral, unsymmetrical dibenzylamine (B1670424). A study on the asymmetric Michael addition of lithium (S)-N-(3,4-dimethoxybenzyl)-N-(α-methylbenzyl)amide to α,β-unsaturated esters demonstrates the utility of such chiral synthons. researchgate.net

Another powerful method is asymmetric catalysis. The enantioselective reduction of an imine formed from 3,4-dimethoxybenzaldehyde and 3,4-dimethoxybenzylamine, using a chiral catalyst (e.g., a chiral borane (B79455) or a transition metal complex with a chiral ligand), can directly produce an enantiomerically enriched this compound. rsc.org

Furthermore, chiral resolution of a racemic mixture of this compound can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine like brucine. wikipedia.org The diastereomers can then be separated by crystallization, followed by liberation of the pure enantiomers. wikipedia.org

Table 2: Potential Chiral Analogs of this compound and Synthetic Strategies

Chiral AnalogStereocenter LocationPotential Synthetic Strategy
(R)- or (S)-Bis(3,4-dimethoxybenzyl)amineNitrogen (if planar chirality is induced) or adjacent carbonAsymmetric reduction of the corresponding imine
(R)- or (S)-1-(3,4-Dimethoxyphenyl)-N-(3,4-dimethoxybenzyl)methanamineCarbon adjacent to nitrogenAsymmetric addition of an organometallic reagent to a chiral imine
Diastereomeric salts of this compoundAmine nitrogenReaction with a chiral acid (e.g., tartaric acid) for resolution

Heterogeneous Derivatization and Immobilization of this compound

The immobilization of this compound onto solid supports transforms it into a heterogeneous system, which is highly advantageous for applications in catalysis and separation processes due to the ease of recovery and recyclability of the active molecule.

Common solid supports include inorganic materials like silica (B1680970) and alumina (B75360), as well as organic polymers such as polystyrene. researchgate.net The choice of support depends on the intended application and the required chemical and thermal stability.

The immobilization can be achieved through several methods. Covalent attachment is a robust strategy that involves forming a stable chemical bond between the amine and the functionalized support. For example, a chloromethylated polystyrene resin can react with the secondary amine of this compound to form a new carbon-nitrogen bond, effectively tethering the molecule to the polymer. mdpi.com Alternatively, supports functionalized with aldehyde groups can undergo reductive amination with the amine.

Another approach is the immobilization of a metal complex of this compound. The amine can act as a ligand, coordinating to a metal center, and this entire complex can then be anchored to a support. This is particularly relevant for creating heterogeneous catalysts. For instance, palladium complexes of benzylamines have been immobilized on solid supports for use in cross-coupling reactions. mdpi.com

The properties of the resulting heterogeneous material, such as catalytic activity and selectivity, can be influenced by the nature of the support, the linker used for immobilization, and the loading of the amine on the support.

Table 3: Strategies for Heterogeneous Derivatization of this compound

Support MaterialFunctional Group on SupportImmobilization ChemistryPotential Application
PolystyreneChloromethylNucleophilic substitutionHeterogeneous catalyst, scavenger resin
Silica GelAldehydeReductive aminationHeterogeneous catalyst, affinity chromatography
Merrifield ResinBenzylamineFurther functionalizationSolid-phase synthesis of derivatives

Role of Bis 3,4 Dimethoxybenzyl Amine in Coordination Chemistry and Catalysis

Bis(3,4-dimethoxybenzyl)amine as a Ligand in Transition Metal Complex Formation

The formation of transition metal complexes is fundamentally influenced by the ligand's ability to donate electrons and its three-dimensional structure. This compound possesses distinct electronic and steric features that would govern its interaction with metal centers.

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. Based on its molecular structure, this compound is expected to primarily function as a monodentate ligand.

Primary Coordination: The principal donor site is the lone pair of electrons on the secondary amine nitrogen atom. This allows the ligand to form a single coordinate covalent bond with a metal center (M-N). youtube.com

Potential for Hemilability: The oxygen atoms of the four methoxy (B1213986) groups on the benzyl (B1604629) rings could potentially act as secondary, weak donor sites. However, coordination through these oxygen atoms is generally considered unlikely. Such an interaction would necessitate the formation of large, flexible, and entropically unfavorable chelate rings. In most scenarios, the nitrogen atom would be the sole point of coordination. Multidentate coordination in amine ligands is typically observed when donor atoms are linked by shorter, more rigid chains that favor chelation. acs.orgnih.gov

FeatureDescription
Primary Donor Atom Nitrogen (N)
Expected Denticity Monodentate
Coordination Bond M-N σ-bond
Potential Secondary Donors Oxygen (O) from methoxy groups (unlikely to coordinate)

General Synthetic Approach:

Reactants: this compound and a transition metal salt (e.g., metal halides like MCl₂, metal nitrates, or perchlorates).

Solvent: A coordinating or non-coordinating solvent such as ethanol (B145695), acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or dichloromethane, depending on the solubility of the reactants.

Procedure: The ligand is typically added to a solution of the metal salt and stirred at room or elevated temperature to facilitate the displacement of labile ligands (like solvent molecules or anions) and the formation of the new metal-amine complex. The resulting complex may precipitate from the solution or be isolated after solvent removal.

Structural Elucidation Techniques: The definitive structure and bonding within these complexes would be determined using a combination of spectroscopic and analytical methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm coordination, one would look for a shift in the N-H stretching frequency and the appearance of a new band corresponding to the M-N stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show shifts in the signals of the ligand's protons and carbons upon coordination to a diamagnetic metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

The utility of a ligand in catalysis is heavily dependent on its electronic and steric properties, which modulate the reactivity of the metal center. researchgate.netnih.gov

Electronic Effects: this compound is expected to be a strong σ-donating ligand. This property arises from two main contributions:

The nitrogen atom of a secondary amine is an effective σ-donor.

The methoxy groups (-OCH₃) at the para and meta positions of the benzyl rings are electron-donating groups. Through resonance, they increase the electron density on the phenyl rings and, by induction, on the nitrogen atom. This enhanced electron density on the nitrogen makes the ligand a more powerful electron donor to the metal center compared to simpler alkylamines or unsubstituted benzylamines. researchgate.netchemrxiv.org

This strong electron-donating character can help to stabilize metal centers in higher oxidation states and increase the electron density at the metal, which can influence its catalytic activity.

Steric Effects: The ligand possesses significant steric bulk due to the two large 3,4-dimethoxybenzyl groups. This steric hindrance has several important consequences for the resulting metal complex:

Coordination Number: The bulkiness can restrict the number of ligands that can coordinate to the metal center, favoring complexes with lower coordination numbers.

Catalytic Selectivity: The sterically demanding environment created around the metal's active site can influence the selectivity of a catalytic reaction by controlling the approach of substrates. iciq.org

Stabilization: The steric bulk can encapsulate the metal center, protecting it from decomposition pathways such as dimerization or reaction with the solvent.

ParameterInfluence of this compound
Electronic Effect Strong σ-donor, enhanced by electron-donating methoxy groups.
Steric Effect High steric hindrance due to two bulky benzyl groups.
Impact on Metal Center Increases electron density on the metal; stabilizes higher oxidation states.
Impact on Complex Limits coordination number; creates a defined pocket for substrate binding.

Catalytic Applications of this compound-Metal Complexes

Metal complexes containing secondary amine ligands are active in a variety of catalytic transformations. acs.org The specific electronic and steric profile of this compound suggests its potential utility in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. The bulky and electron-rich nature of a this compound-metal complex could be advantageous in several reaction types:

Cross-Coupling Reactions: In reactions like Suzuki or Heck coupling, bulky, electron-rich ligands often promote the reductive elimination step and can enhance catalyst stability and turnover numbers.

Oxidation Catalysis: The ligand's ability to stabilize high-oxidation-state metal intermediates could be beneficial in catalytic oxidation reactions.

Polymerization: The steric profile of the ligand can influence the stereoselectivity and polymer morphology in olefin polymerization catalysis.

For example, gold-catalyzed hydroamination of alkynes has been shown to be effective with bulky phosphine (B1218219) ligands, and analogous reactivity could be explored with amine-based ligands. nih.gov

Heterogeneous catalysts operate in a different phase from the reactants. A primary advantage is the ease of separation of the catalyst from the product mixture, allowing for catalyst recycling and cleaner processes. nih.gov A homogeneous catalyst based on a this compound complex could be "heterogenized" through immobilization on a solid support. ens-lyon.fr

Methods for Immobilization:

Covalent Grafting: The ligand itself could be chemically modified to include a reactive group (e.g., a silane) that allows it to be covalently bonded to the surface of a solid support like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃). ui.ac.id

Non-covalent Immobilization: The complex could be adsorbed onto a support through weaker interactions, such as π-stacking between the benzyl rings and a carbon-based support like graphene or carbon nanotubes. acs.org

Encapsulation: The metal complex could be physically entrapped within the pores of a material like a zeolite or a metal-organic framework (MOF). researchgate.net

These immobilized catalysts could offer the high selectivity of a molecular catalyst combined with the practical benefits of a heterogeneous system.

Asymmetric Catalysis with Chiral this compound Scaffolds

Asymmetric catalysis, a field that garnered the 2021 Nobel Prize in Chemistry, heavily relies on chiral catalysts to produce enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Chiral secondary amines are among the most powerful classes of organocatalysts for these transformations. wikipedia.orgresearchgate.net They typically operate through two primary activation modes: enamine catalysis and iminium ion catalysis. wikipedia.orgyoutube.com

A chiral scaffold derived from this compound could be engineered to participate in such catalytic cycles. Chirality could be introduced by using enantiomerically pure building blocks to create a C2-symmetric backbone connecting the nitrogen atom, or by modifying the benzyl rings themselves. The bulky nature of the two 3,4-dimethoxybenzyl substituents would play a critical role in creating a defined chiral pocket around the active site. This steric hindrance is essential for effective stereochemical control, forcing substrates to approach the catalyst from a specific direction, thereby favoring the formation of one enantiomer over the other.

For instance, in an iminium-catalyzed Diels-Alder reaction, the secondary amine would reversibly react with an α,β-unsaturated aldehyde to form a chiral iminium ion. youtube.com This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, activating it for reaction. The chiral scaffold, featuring the bulky dimethoxybenzyl groups, would effectively shield one face of the dienophile, leading to a highly enantioselective cycloaddition product. Similarly, in enamine catalysis, the catalyst would react with a ketone or aldehyde to form a chiral enamine, which then acts as a nucleophile. rsc.org The stereochemical outcome of the subsequent reaction with an electrophile would be dictated by the steric environment created by the catalyst's scaffold.

The performance of such hypothetical catalysts can be benchmarked against well-established chiral secondary amine catalysts in various asymmetric reactions.

Table 1: Representative Asymmetric Reactions Catalyzed by Chiral Secondary Amines
Reaction TypeCatalyst TypeTypical SubstratesAchieved Enantiomeric Excess (ee)Typical Yield
Michael AdditionDiarylprolinol Silyl EtherAldehydes, Nitro-olefins90-99%High
Diels-Alder ReactionMacMillan Catalyst (Imidazolidinone)α,β-Unsaturated Aldehydes, Dienes85-99%Good to High
Aldol ReactionProlineKetones, AldehydesUp to 99%Variable to High
α-SelenenylationDiarylprolinol Silyl Ether SaltAldehydes, N-(phenylseleno)phthalimideUp to 99%Good

A chiral catalyst based on the this compound framework would be expected to perform effectively in these reaction classes, with its bulky electronic-rich sidearms providing the necessary steric and electronic influence for high stereoselectivity.

Organocatalytic Applications of this compound and its Derivatives

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. wikipedia.org Secondary amines are a cornerstone of this field, primarily through the formation of transient enamine and iminium ion intermediates. rsc.org

This compound possesses the key secondary amine functional group required for this type of catalysis. However, in its native form, its effectiveness might be limited compared to bifunctional catalysts like proline, which contains a carboxylic acid group that can act as a proton shuttle or hydrogen-bond donor to activate the electrophile. youtube.com

To enhance its organocatalytic potential, derivatives of this compound could be synthesized. By introducing an acidic or hydrogen-bond-donating moiety onto one of the benzyl rings, a bifunctional catalyst could be created. This would allow the molecule to perform both nucleophile activation (via the amine) and electrophile activation (via the new functional group) within the same transition state, mimicking the efficiency of natural enzymes.

The potential applications for such derivatives are broad:

Conjugate Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol and Mannich Reactions: Facilitating the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Cascade Reactions: A single catalyst could orchestrate a sequence of reactions, rapidly building molecular complexity from simple starting materials. rsc.org

The bulky dimethoxybenzyl groups would remain a key feature, influencing the catalyst's solubility, stability, and the steric environment of the reaction, which can be tuned to achieve desired selectivity.

This compound in Supramolecular Chemistry and Material Science Precursors

The unique combination of hydrogen-bonding capabilities and large, electron-rich aromatic surfaces makes this compound an intriguing building block for supramolecular chemistry and the development of advanced materials.

Self-Assembly and Non-Covalent Interactions Involving this compound Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The structure of this compound is well-suited to participate in several of these interactions:

Hydrogen Bonding: The secondary amine group (N-H) is a classic hydrogen bond donor, while the lone pair on the nitrogen atom and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. This could lead to the formation of one-dimensional chains or tapes.

π-π Stacking: The two electron-rich dimethoxybenzene rings are prime candidates for π-π stacking interactions. nih.govnih.gov These interactions, where aromatic rings stack on top of each other, are a significant driving force in the formation of many supramolecular architectures. researchgate.net

Van der Waals Forces: The large surface area of the molecule ensures that weaker, but cumulative, van der Waals forces would contribute significantly to the stability of any assembled structure.

The interplay of these forces could lead derivatives of this compound to self-assemble into complex, ordered materials like fibers, gels, or liquid crystals. The precise nature of the resulting supramolecular polymer would depend on factors like solvent, temperature, and the presence of any additional functional groups on the molecule. nih.govnso-journal.org

Table 2: Potential Non-Covalent Interactions and Resulting Supramolecular Structures for this compound Derivatives
Interaction TypeResponsible Structural MotifPotential Supramolecular Architecture
Hydrogen BondingSecondary Amine (N-H), Methoxy Groups (-OCH₃)1D Chains, Helices, Sheets
π-π StackingDimethoxybenzene RingsColumnar Stacks, Lamellar Structures
Van der Waals ForcesEntire Molecular SurfaceDense Packing, Crystalline Solids

This compound as a Building Block for Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. rsc.orgnih.gov While primary amines are common linkers in COF synthesis (forming stable imine linkages), the secondary amine of this compound makes it unsuitable as a primary building block for creating the extended framework itself.

However, it holds significant potential in two alternative strategies:

Post-Synthetic Modification (PSM): A pre-existing MOF or COF containing reactive primary amine (-NH₂) or aldehyde (-CHO) groups could be modified by reacting it with a derivative of this compound. rsc.orgrsc.org For example, the primary amines on a framework like IRMOF-3 could undergo reductive amination, covalently attaching the bulky dimethoxybenzylamine group to the framework's linkers. rsc.org This would functionalize the internal pores of the material, altering its properties for applications like selective gas sorption or catalysis.

Guest Encapsulation: The molecule could be introduced into the pores of a host MOF as a guest. nih.govresearchgate.net Its size, shape, and functionality could serve to template the formation of specific pore structures during synthesis or modify the host's properties after synthesis. The amine group could interact with open metal sites within the MOF, while the bulky aromatic groups would occupy significant pore volume, potentially enhancing selectivity for the adsorption of smaller molecules.

The direct synthesis of MOFs using secondary amine-functionalized linkers is challenging, but PSM offers a viable route to incorporate the desirable features of the this compound moiety into these advanced materials. rsc.org

Bis 3,4 Dimethoxybenzyl Amine As a Key Synthetic Intermediate and Precursor

Application of Bis(3,4-dimethoxybenzyl)amine in Heterocyclic Compound Synthesis

The structural framework of this compound makes it an ideal starting material or intermediate for the synthesis of various nitrogen-containing heterocyclic compounds. The benzyl (B1604629) groups can be readily manipulated or cleaved, and the nitrogen atom serves as a key nucleophilic or basic center for ring-forming reactions.

The 3,4-dimethoxybenzyl subunit is a classic component of numerous isoquinoline (B145761) and tetrahydroisoquinoline (THIQ) alkaloids. This compound can serve as a precursor to key intermediates in synthetic routes to these scaffolds, such as the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. google.com The synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines is a critical area of research due to the wide range of biological activities exhibited by this class of compounds. rsc.org

Strategic approaches often involve the coupling of a 3,4-dimethoxybenzyl moiety with another component to construct the core structure. For instance, the total synthesis of tetrahydroisoquinoline-based natural products like laudanosine (B1674548) and romneine has been achieved using 3,4-dimethoxybenzyl mesylate as a key reagent for coupling reactions. researchgate.net These natural products are themselves precursors for other important alkaloids such as glaucine (B1671577) and dicentrine. researchgate.net The synthesis of these complex molecules often relies on the selective generation of benzylic carbanions and their subsequent reaction with electrophiles like 3,4-dimethoxybenzyl mesylate. researchgate.net Furthermore, the resulting tetrahydroisoquinoline ring system can be aromatized to the corresponding isoquinoline through dehydrogenation using various reagents, including chloranil. thieme-connect.de

The utility of the 3,4-dimethoxybenzyl motif extends to the synthesis of other complex heterocyclic systems, notably phenanthroindolizidine and phenanthroquinolizidine alkaloids, which are known for their significant biological activities. thieme-connect.comnih.gov The total synthesis of (S)-(+)-tylophorine, a well-known phenanthroindolizidine alkaloid, exemplifies this application. A convergent synthesis can be achieved starting from 3,4-dimethoxybenzyl alcohol, which is used to construct the phenanthrene (B1679779) portion of the molecule. nih.gov This phenanthrene fragment is then coupled with a suitable nitrogen-containing ring system to complete the indolizidine core. nih.gov

In other strategies, precursors derived from 3,4-dimethoxybenzyl moieties, such as 3,4-dimethoxybenzaldehyde (B141060) and 3,4-dimethoxybenzylcyanide, are used to build the necessary phenanthrene framework, which is then elaborated into the final alkaloid structure. thieme-connect.com For example, the condensation of a β-amino ketone with 3,4-dimethoxyphenylacetaldehyde is a key step in the synthesis of the indolizidine alkaloid septicine. thieme-connect.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using 3,4-Dimethoxybenzyl Precursors

Heterocycle ClassSpecific Alkaloid(s)Key Precursor Derived from 3,4-Dimethoxybenzyl MoietyReference
TetrahydroisoquinolineLaudanosine, Romneine3,4-Dimethoxybenzyl mesylate researchgate.net
IsoquinolineGlaucine, DicentrineLaudanosine, Romneine researchgate.net
Phenanthroindolizidine(S)-(+)-Tylophorine3,4-Dimethoxybenzyl alcohol nih.gov
IndolizidineSepticine3,4-Dimethoxyphenylacetaldehyde thieme-connect.com

This compound in the Synthesis of Complex Polyamines and Peptidomimetics

Polyamines are ubiquitous organic cations essential for cell growth and proliferation, making them and their analogues important targets in medicinal chemistry. tcichemicals.comnih.gov this compound can be a valuable precursor in the synthesis of complex polyamine derivatives. For example, reductive amination of 3,4-dimethoxybenzaldehyde with a diamine, such as 1,4-bis(3-aminopropyl)piperazine (B145938), followed by reduction, yields sophisticated polyamine structures. google.com Synthetic strategies for creating diverse polyamine libraries often involve alkylation reactions, reductions of amides or nitriles, and Michael additions. researchgate.net

In the field of peptidomimetics, which are designed to mimic or block the biological function of peptides, the dimethoxybenzyl group finds application. sigmaaldrich.com These compounds aim to overcome the limitations of natural peptides, such as poor stability and bioavailability. Research has shown that coupling arylalkyl amines, including derivatives of dimethoxybenzyl amine, to peptide-like backbones can produce potent modulators of biological targets like P-glycoprotein. nih.gov The tetrahydroisoquinoline scaffold, often constructed using dimethoxybenzyl precursors, is also a key structural element in opioid receptor peptidomimetics. mdpi.com

Protective Group Chemistry: Application and Cleavage of the Dimethoxybenzyl Moiety

The 3,4-dimethoxybenzyl (DMB) group, which constitutes the backbone of this compound, is a widely used protecting group in organic synthesis, particularly for amines, alcohols, and thiols. sciopen.comclockss.org Its popularity stems from its stability to a range of reaction conditions and, more importantly, the multiple methods available for its selective removal.

The electron-donating methoxy (B1213986) groups render the benzyl group highly susceptible to cleavage under mild oxidative or acidic conditions. nih.gov This allows for deprotection without affecting other more robust protecting groups like the standard benzyl (Bn) or p-methoxybenzyl (PMB) groups. organic-chemistry.org

Common Cleavage Conditions for the DMB Group:

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for cleaving DMB ethers and amines. nih.govnih.gov

Acidic Cleavage: Trifluoroacetic acid (TFA) is commonly used, often in the presence of a scavenger like anisole, to cleave the DMB group. sciopen.comresearchgate.net This method is particularly effective due to the stability of the resulting DMB cation.

Hypervalent Iodine Reagents: Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been shown to deprotect DMB-protected amides (γ-lactams) under mild, neutral conditions at room temperature, which is advantageous when dealing with sensitive substrates. clockss.org

Catalytic Cleavage: Bismuth(III) triflate (Bi(OTf)₃) has been identified as a catalyst for the highly chemoselective C–N bond cleavage of DMB-substituted tertiary sulfonamides. nih.gov

Table 2: Selected Reagents for the Cleavage of the 3,4-Dimethoxybenzyl (DMB) Protecting Group

ReagentType of CleavageSubstrate ClassReference
Trifluoroacetic Acid (TFA)AcidicThiols, Sulfamates sciopen.comrsc.org
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)OxidativeAlcohols, Amines nih.gov
Phenyliodine(III) bis(trifluoroacetate) (PIFA)Oxidative (Hypervalent Iodine)Amides (Lactams) clockss.org
Bismuth(III) triflate (Bi(OTf)₃)Catalytic Lewis AcidTertiary Sulfonamides nih.gov

Tandem Reactions and Multicomponent Cyclizations Involving this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for rapidly building molecular complexity. rsc.org Tandem reactions, which involve two or more sequential bond-forming events in one pot without isolating intermediates, offer similar efficiency. mdpi.com

Amines are frequent components in MCRs, such as the Ugi and Mannich reactions. beilstein-journals.org While direct examples involving this compound are specific, the closely related 2,4-dimethoxybenzylamine (B23717) is used in Ugi MCRs to synthesize complex heterocyclic structures like furo[2,3-c]isoquinolines. researchgate.net In these sequences, the dimethoxybenzyl group often serves a dual role: first as a component in the initial MCR and later as a protecting group that is cleaved during a subsequent cyclization step. thieme-connect.com The principles of these reactions, including tandem Aldol-Michael additions and transition metal-catalyzed cyclizations, are broadly applicable and suggest the potential for this compound to be employed in similar diversity-oriented syntheses. chim.itd-nb.info

Strategy for Total Synthesis of Complex Natural Product Derivatives featuring this compound Subunits

The dimethoxybenzyl motif is integral to a wide array of complex natural products. Consequently, strategies for their total synthesis often feature intermediates containing this subunit, which can be derived from or related to this compound.

In the total synthesis of the potent anticancer agent (+)-staurosporine and other indolocarbazole natural products, a 3,4-dimethoxybenzyl protected aglycon was a key intermediate for a crucial glycosylation step. johnwoodgroup.com Similarly, the total synthesis of the macrolide Amphidinolide B explored the use of a 3,4-dimethoxybenzyl (DMB) protecting group as a more readily cleavable alternative to a PMB group at a late stage of the synthesis. nih.gov The successful total synthesis of Aplyronine A, a complex marine natural product, critically relied on the use of a [(3,4-dimethoxybenzyl)oxy]methyl group to protect a key hydroxyl function, highlighting the enabling role of this moiety in assembling highly complex targets. acs.org These examples underscore how the specific chemical properties of the 3,4-dimethoxybenzyl group are strategically leveraged to overcome synthetic challenges in the construction of intricate natural product derivatives.

Theoretical and Computational Investigations of Bis 3,4 Dimethoxybenzyl Amine

Quantum Chemical Calculations for Bis(3,4-dimethoxybenzyl)amine

Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone of modern chemical research. These methods allow for the detailed examination of a molecule's behavior at the electronic level. For this compound, such calculations would offer a fundamental understanding of its intrinsic properties.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of this compound arises from the rotational freedom around several single bonds, including the C-N bonds of the central amine and the C-C bonds connecting the benzyl (B1604629) groups to the aromatic rings, as well as the rotation of the methoxy (B1213986) groups. This flexibility results in a complex potential energy surface (PES) with numerous local energy minima, each corresponding to a stable conformer.

A systematic conformational analysis would be the first step in a computational study. This would typically involve:

Initial Conformer Generation: Using molecular mechanics force fields to rapidly explore the conformational space and identify a set of low-energy starting structures.

Geometry Optimization: Employing more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)), to optimize the geometry of each potential conformer.

Frequency Calculations: Performing frequency calculations for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative and not based on published experimental or computational data.)

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
1 (Global Minimum) 0.00 C-C-N-C: ~180 (anti), C-O-C-C: ~0 (planar)
2 1.25 C-C-N-C: ~60 (gauche), C-O-C-C: ~0 (planar)

| 3 | 2.50 | C-C-N-C: ~180 (anti), C-O-C-C: ~90 (non-planar) |

Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution of this compound

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. For this compound, the key features would be the distribution of electrons and the nature of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the secondary amine and the electron-rich 3,4-dimethoxy-substituted benzene (B151609) rings. The electron-donating nature of the methoxy groups increases the energy of the HOMO, making the molecule a potential nucleophile. The LUMO is likely to be distributed over the aromatic rings. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and electronic excitability. A smaller gap suggests higher reactivity.

Charge Distribution: The distribution of partial atomic charges can be calculated using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital - NBO). It is expected that the nitrogen atom will carry a negative partial charge due to its higher electronegativity, making it a potential site for electrophilic attack. The oxygen atoms of the methoxy groups will also be electron-rich. The benzyl protons and the amine proton will carry positive partial charges.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Note: This table is illustrative and not based on published experimental or computational data.)

Parameter Predicted Value Significance
HOMO Energy ~ -5.5 eV Indicates electron-donating ability
LUMO Energy ~ -0.5 eV Indicates electron-accepting ability

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability |

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential) for this compound

Reactivity descriptors derived from quantum chemical calculations provide a quantitative measure of the reactivity of different sites within a molecule.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) highlights sites susceptible to attack by nucleophiles, while the function for electrophilic attack (f-) indicates sites prone to attack by electrophiles. For this compound, the f- function is expected to have high values on the nitrogen atom and the aromatic carbons, particularly those ortho and para to the methoxy groups.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would show a region of significant negative potential around the nitrogen atom and the oxygen atoms of the methoxy groups.

Molecular Dynamics Simulations and Computational Modeling of this compound Systems

While quantum chemical calculations provide insights into the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of the molecule in a more realistic environment, such as in solution or as part of a larger assembly, over a period of time.

Simulation of Solvent Effects on this compound Conformation and Solvation

The conformation and properties of this compound can be significantly influenced by the surrounding solvent molecules. MD simulations can be used to study these effects.

Explicit vs. Implicit Solvation: Simulations can be performed using either an explicit solvent model, where individual solvent molecules are included in the simulation box, or an implicit solvent model, where the solvent is treated as a continuous medium. Explicit models are more computationally expensive but provide a more detailed picture of specific solvent-solute interactions.

Conformational Dynamics: MD simulations would reveal how the conformational preferences of this compound change in different solvents. In a polar solvent like water, conformations that expose the polar amine and methoxy groups to the solvent may be favored. Hydrogen bonding between the amine proton and water molecules would be a key interaction. In a nonpolar solvent, intramolecular interactions might play a more dominant role in determining the preferred conformation.

Solvation Free Energy: The free energy of solvation, which is the change in free energy when a molecule is transferred from the gas phase to a solvent, can be calculated from MD simulations. This is an important parameter for understanding the molecule's solubility.

Investigation of Intermolecular Interactions in this compound-Containing Supramolecular Assemblies

This compound has been used as a building block in the synthesis of larger molecules, including potential enzyme inhibitors. ncl.ac.ukresearchgate.net MD simulations can be employed to study how this compound interacts with other molecules to form supramolecular assemblies or to bind to a biological target.

Binding to a Receptor: If a crystal structure of a target protein in complex with a ligand containing the this compound moiety were available, MD simulations could be used to study the dynamics of the binding pocket and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions, pi-pi stacking) that stabilize the complex. The two 3,4-dimethoxybenzyl groups offer possibilities for hydrophobic interactions and pi-pi stacking with aromatic residues in a binding site.

Self-Assembly: Under certain conditions, molecules like this compound could potentially self-assemble. MD simulations could be used to investigate the driving forces for such aggregation and the structure of the resulting aggregates.

Prediction of Reaction Pathways and Transition States for this compound Transformations

The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical transformations. For complex molecules like this compound, computational chemistry provides powerful tools to predict reaction pathways and characterize the fleeting transition states that govern the kinetics and thermodynamics of a reaction. These theoretical investigations offer insights that are often difficult to obtain through experimental means alone.

Methodologies such as Density Functional Theory (DFT) and semi-empirical methods like PM3 are commonly employed to model chemical reactions. nih.gov For instance, in studies of related substituted benzylamines, quantum chemical calculations have been used to investigate reaction mechanisms like polar nucleophilic and biradical pathways. nih.govnih.gov These studies involve modeling the interaction between the amine and a reactant, such as a flavin molecule, to simulate processes like oxidation by monoamine oxidase (MAO). nih.govnih.gov

The process begins with the optimization of the geometric structures of the reactants, products, and, most importantly, the transition state. nih.gov The transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-breaking and bond-forming processes. By calculating the energy of these structures, the activation energy (Ea) for the reaction can be determined, which is a key factor in predicting the reaction rate. nih.govnih.gov

For this compound, computational models would consider the electronic effects of the two 3,4-dimethoxybenzyl groups. The electron-donating nature of the methoxy groups is expected to influence the nucleophilicity of the central nitrogen atom and the stability of any charged intermediates or transition states. Quantitative Structure-Activity Relationship (QSAR) analyses on other substituted benzylamines have shown that electron-donating groups can increase the rate of certain reactions, a hypothesis that can be computationally tested for this compound. nih.gov

A hypothetical computational study on the N-oxidation of this compound might involve calculating the energy profile for the reaction. The results could be presented in a data table summarizing the key energetic parameters.

Table 1: Hypothetical Calculated Energetic Parameters for the N-Oxidation of this compound

Computational MethodReaction PathwayActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
DFT (B3LYP/6-31G)Stepwise (via aminium radical)25.4-15.2
DFT (B3LYP/6-31G)Concerted (direct oxygen transfer)32.1-15.2
PM3Stepwise (via aminium radical)22.8-12.5
PM3Concerted (direct oxygen transfer)29.5-12.5

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of output generated from computational studies.

These calculations would help in discerning the most probable reaction mechanism. For example, a lower activation energy for a stepwise pathway would suggest that this is the more favorable route for the transformation under investigation. nih.gov Furthermore, by analyzing the vibrational frequencies at the transition state, chemists can confirm that it is a true saddle point on the potential energy surface.

Application of Machine Learning and Data-Driven Approaches in this compound Research

In recent years, machine learning (ML) and data-driven approaches have emerged as transformative tools in chemical research, accelerating the discovery and optimization of molecules. mdpi.comarocjournal.com These artificial intelligence (AI) techniques can analyze vast datasets to identify hidden patterns and build predictive models for a wide range of chemical and biological properties, moving beyond the limitations of traditional computational methods. arocjournal.comarxiv.org For a compound like this compound, these methodologies offer powerful avenues for research and development.

One of the primary applications of ML in chemistry is the prediction of molecular properties. mdpi.com By training deep neural networks (DNNs) or other ML models on large databases of compounds with known properties (e.g., solubility, toxicity, metabolic stability), it is possible to create models that can accurately predict these properties for new, untested molecules like this compound. researchgate.netnih.gov This in silico screening can save significant time and resources by prioritizing compounds with desirable characteristics for synthesis and experimental testing. For example, multitask DNNs can be trained on diverse ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) datasets to predict a profile for a novel compound. researchgate.net

Generative models, another facet of AI, can design new molecules with specific desired properties. nih.gov Starting with a scaffold like this compound, these models could generate novel derivatives by suggesting modifications to the structure. The model learns the underlying rules of chemical structure and stability from large datasets and can then propose new, valid chemical entities that are optimized for a particular target or property. arxiv.orgnih.gov

Furthermore, ML can enhance the prediction of reaction outcomes and optimize synthesis routes. mdpi.com By learning from databases of chemical reactions, ML models can predict the yield of a reaction, suggest optimal conditions (temperature, solvent, catalyst), and even identify potential side products. This can be particularly useful for optimizing the synthesis of this compound or planning its subsequent transformations.

The application of various ML models to predict different properties of this compound can be summarized as follows:

Table 2: Potential Machine Learning Applications for this compound Research

Predicted PropertyMachine Learning ModelTraining Data Source (Example)Potential Application
Aqueous SolubilityGraph Convolutional Network (GCN)Public solubility databasesFormulation development
Metabolic Stability (Human Liver Microsomes)Deep Neural Network (DNN) - MultitaskCorporate/Public ADME databases researchgate.netEarly-stage drug discovery assessment
hERG InhibitionRandom ForestChEMBL databaseCardiotoxicity risk prediction
Reaction Yield OptimizationGradient Boosting RegressorReaction databases (e.g., Reaxys)Improving synthesis efficiency
Novel Analogue GenerationGenerative Adversarial Network (GAN)ZINC database nih.govDiscovery of new functional derivatives

Note: This table is illustrative and presents potential applications of established machine learning techniques in the context of research on this compound.

The integration of data-driven approaches relies heavily on the availability of large, high-quality datasets. arocjournal.com As more chemical and biological data becomes publicly available, the accuracy and applicability of these predictive models will continue to grow, paving the way for more efficient and innovative research on compounds like this compound.

Advanced Analytical Methodologies for Bis 3,4 Dimethoxybenzyl Amine

Chromatographic Techniques for the Separation and Quantification of Bis(3,4-dimethoxybenzyl)amine

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and by-products that may be present in a sample. The choice of technique depends on the analytical objective, whether it is for purity assessment, analysis of volatile components, or quantification at trace levels.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. advancechemjournal.comtorontech.com A well-developed HPLC method can effectively separate the main compound from closely related impurities. advancechemjournal.com For compounds containing the 3,4-dimethoxybenzyl group, reversed-phase HPLC is a common and effective approach. journalcra.comresearchgate.netmdpi.com

The development of a stability-indicating HPLC method involves subjecting the analyte to stress conditions to ensure that any degradation products can be separated from the main peak. journalcra.com The purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. torontech.comnih.gov

A typical HPLC method for the purity assessment of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. researchgate.netmdpi.com A gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of all components. journalcra.comresearchgate.net The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. journalcra.comgoogle.com Due to the presence of two aromatic rings, this compound has strong UV absorbance, making a UV detector a suitable choice for detection, typically at a wavelength around 280 nm. journalcra.comresearchgate.net

Table 1: Illustrative HPLC Parameters for Purity Assessment

ParameterConditionRationale
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µmStandard for separation of moderately polar organic compounds. mdpi.com
Mobile Phase A 0.05% Formic Acid in Water or 10 mM Ammonium (B1175870) Formate (B1220265)Provides good peak shape and is compatible with mass spectrometry. journalcra.comgoogle.com
Mobile Phase B Acetonitrile or MethanolCommon organic modifier for reversed-phase chromatography. journalcra.comresearchgate.net
Elution GradientEnsures elution of both polar and non-polar impurities in a reasonable time. journalcra.com
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column. mdpi.com
Column Temperature 30 - 40 °CControls retention time stability and improves peak shape. google.commdpi.com
Detection UV at 280 nmThe dimethoxybenzyl moiety provides strong absorbance at this wavelength. journalcra.comresearchgate.net
Injection Volume 10 - 20 µLStandard volume for analytical HPLC. google.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a secondary amine with a relatively high molecular weight (317.39 g/mol ), exhibits limited volatility. nih.gov Therefore, chemical derivatization is a necessary step to increase its volatility and improve its chromatographic properties, preventing peak tailing and on-column degradation. researchgate.netmdpi.com

Acylation or silylation are common derivatization strategies for amines. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine with a less polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Fluoroacylating agents like pentafluorobenzoyl chloride can also be used, which enhance detectability for electron capture detection and provide characteristic mass spectra. researchgate.netjfda-online.com

Once derivatized, the compound is separated on a GC column, typically a capillary column with a low-to-mid polarity stationary phase. ojp.gov The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint. For benzylamines, a characteristic fragmentation pathway involves the cleavage of the Cζ-Nε bond, leading to the formation of a stable benzylic or tropylium (B1234903) cation. acs.orgnih.gov For this compound, this would result in a prominent ion at m/z 151, corresponding to the 3,4-dimethoxybenzyl cation.

Table 2: Proposed GC-MS Parameters and Expected Fragmentation

ParameterConditionRationale
Derivatization Silylation with BSTFA or Acylation with a fluoroacylating agentIncreases volatility and thermal stability, improves peak shape. researchgate.netsigmaaldrich.com
GC Column 5%-Phenyl-95%-dimethylpolysiloxane (e.g., DB-5 or HP-5)General-purpose column suitable for a wide range of organic molecules. ojp.govhmdb.ca
Injection Mode Split/SplitlessChosen based on sample concentration.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
Mass Analyzer Quadrupole or Ion TrapCommon mass analyzers for routine GC-MS analysis.
Key Fragment Ion m/z 151Corresponds to the stable [C9H11O2]+ (3,4-dimethoxybenzyl) cation. acs.orgnih.gov
Other Fragments Ions related to the loss of methoxy (B1213986) groups or other rearrangements. ojp.govProvides additional structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Level Quantification of this compound

For the quantification of this compound at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its exceptional sensitivity and selectivity. nih.govrsc.orgrsc.org This method combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry.

The chromatographic separation is typically achieved using conditions similar to those described for HPLC purity analysis. Following separation, the analyte is ionized, most commonly using Electrospray Ionization (ESI) in positive ion mode, which is highly effective for amines, to generate the protonated molecule [M+H]+. nih.gov

In the tandem mass spectrometer, this protonated molecule (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. acs.org A specific precursor-to-product ion transition is monitored using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This process is highly selective, as it requires a compound to have both the correct precursor ion mass and produce the specific product ion mass, significantly reducing background noise and allowing for accurate quantification at very low concentrations. researchgate.net For this compound, the transition from the precursor ion [M+H]+ at m/z 318.4 to the major product ion at m/z 151 would be a highly specific transition for quantification.

Table 3: Representative LC-MS/MS Parameters for Trace Quantification

ParameterConditionRationale
LC System UPLC or HPLCUPLC offers higher resolution and faster analysis times. waters.com
Column C18 or HILICReversed-phase C18 is common; HILIC can be an alternative for polar compounds. researchgate.net
Ionization Electrospray Ionization (ESI), Positive ModeEfficiently ionizes amines to form [M+H]+ ions. nih.gov
Mass Analyzer Triple Quadrupole (QqQ) or Q-TrapIdeal for quantitative SRM/MRM experiments.
Precursor Ion (Q1) m/z 318.4 [M+H]+Selects the protonated molecular ion of the target analyte.
Product Ion (Q3) m/z 151Monitors the highly abundant and specific 3,4-dimethoxybenzyl fragment. acs.org
Scan Type Selected Reaction Monitoring (SRM)Provides high selectivity and sensitivity for quantification. researchgate.net

Spectroscopic Elucidation Strategies for this compound

Spectroscopic techniques are essential for confirming the chemical structure of a synthesized compound. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of this compound

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the molecular structure of this compound. ijcea.orgscispace.com

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, the number of protons, and the neighboring protons, respectively. The symmetry of the this compound molecule simplifies the spectrum. We would expect to see distinct signals for the methoxy protons, the methylene (B1212753) bridge protons, and the aromatic protons. ijcea.orgscispace.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
Amine (NH )1.5 - 2.5broad singlet1HSecondary amine proton scispace.com
Methylene (-CH₂ -)~3.70singlet4HBenzyl (B1604629) -CH₂- protons ijcea.orgscispace.com
Methoxy (-OCH₃ )~3.85singlet12HTwo sets of two equivalent -OCH₃ groups ijcea.orgscispace.com
Aromatic (-ArH )6.75 - 6.85multiplet6HAromatic ring protons ijcea.orgscispace.com

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonPredicted δ (ppm)Assignment
Methylene (-C H₂-)~52.7Benzyl -CH₂- carbons scispace.com
Methoxy (-OC H₃)~55.5Methoxy carbons ijcea.org
Aromatic (-C H-)108 - 122Aromatic methine carbons scispace.com
Quaternary Aromatic (-C -)132 - 149Aromatic carbons attached to other groups scispace.com

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause a specific bond vibration (e.g., stretching or bending).

For this compound, the key functional groups are the secondary amine (N-H), the aromatic rings (C=C and C-H), the aliphatic C-H bonds of the methylene and methoxy groups, and the ether C-O linkages. The presence of a single, weak absorption band in the N-H stretching region is characteristic of a secondary amine. wpmucdn.comorgchemboulder.com Strong absorptions corresponding to the C-O stretching of the aromatic ethers are also expected. youtube.com

Table 6: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3350 - 3310N-H stretchSecondary AmineWeak to Medium orgchemboulder.com
3100 - 3000C-H stretchAromatic C-HMedium
3000 - 2850C-H stretchAliphatic C-HMedium
~1600, ~1515C=C stretchAromatic RingMedium to Strong
1335 - 1250C-N stretchAromatic Amine typeStrong orgchemboulder.com
1250 - 1150C-O stretchAryl EtherStrong wpmucdn.comyoutube.com
910 - 665N-H wagSecondary AmineBroad orgchemboulder.com

Mass Spectrometry (MS) Fragmentation Pattern Analysis of this compound and its Derivatives

Mass spectrometry is an essential tool for elucidating the structure of this compound. When subjected to ionization, typically through techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the molecule undergoes characteristic fragmentation, providing a unique fingerprint for its identification.

Under ESI conditions, the molecule is often protonated to form the [M+H]⁺ ion. In tandem mass spectrometry (MS/MS) experiments, this precursor ion is subjected to collision-induced dissociation (CID), leading to predictable bond cleavages. The most prominent fragmentation pathway for protonated dibenzylamine-type structures involves the cleavage of the C-N bond. researchgate.net For this compound, this benzylic cleavage is the dominating breakdown process. clockss.org This results in the formation of a highly stable 3,4-dimethoxybenzyl cation (m/z 151). The stability of this cation is enhanced by the electron-donating methoxy groups on the aromatic ring.

Another potential fragmentation pathway, observed in related protonated benzylamines, is the elimination of a neutral ammonia (B1221849) (NH₃) molecule, though this is more common in primary amines. nih.govresearchgate.net For a secondary amine like this compound, the primary fragmentation is the cleavage yielding the benzyl cation. Subsequent fragmentation of the 3,4-dimethoxybenzyl cation can occur, involving losses of small neutral molecules like formaldehyde (B43269) (CH₂O) or a methyl radical (•CH₃). nih.gov

A proposed fragmentation pattern under ESI-MS/MS is detailed in the table below.

Table 1: Proposed ESI-MS/MS Fragmentation Pattern for Protonated this compound ([C₁₈H₂₃NO₄+H]⁺, m/z 318.17)

m/z (Mass-to-Charge Ratio)Proposed Fragment IonDescription of Fragmentation Pathway
318.17[M+H]⁺Protonated molecular ion
167.09[C₉H₁₃NO₂]⁺Loss of a neutral 3,4-dimethoxybenzyl radical
151.07[C₉H₁₁O₂]⁺Benzylic C-N bond cleavage, forming the stable 3,4-dimethoxybenzyl cation. This is often the base peak. clockss.org
136.05[C₈H₈O₂]⁺•Loss of a methyl radical (•CH₃) from the m/z 151 fragment.
121.06[C₈H₉O]⁺Loss of formaldehyde (CH₂O) from the m/z 151 fragment.

Note: The exact m/z values may vary slightly based on instrumentation and calibration. The proposed fragments are based on established fragmentation mechanisms for benzylamines and related structures. researchgate.netnih.gov

Electrochemical Detection Methods for this compound

Direct electrochemical detection methods specifically for this compound are not extensively documented in scientific literature. However, the electrochemical behavior of the compound can be inferred from its constituent 3,4-dimethoxybenzyl moieties. This functional group is electrochemically active due to the presence of the electron-rich dimethoxy-substituted benzene (B151609) ring, which can undergo oxidation.

Electrochemical methods, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), could potentially be employed for its detection. The oxidation of the dimethoxybenzene group would likely occur at a specific potential, generating a measurable current that is proportional to the concentration of the analyte. This approach is commonly used for phenolic compounds and other molecules with easily oxidizable groups.

While direct analysis may be undeveloped, related compounds have been used in the fabrication of electrochemical sensors. For instance, polypyrrole polymers functionalized with dimethoxybenzyl groups have been utilized to create pH sensors. mdpi.com Furthermore, phthalocyanine (B1677752) complexes bearing (3,4-dimethoxybenzyl)oxy groups have been synthesized and their electrochemical properties studied, demonstrating that this moiety imparts specific redox characteristics. researchgate.net These studies suggest that the 3,4-dimethoxybenzyl group is a viable target for electrochemical detection, even if a dedicated sensor for this compound has not been reported. The development of a selective electrode, possibly a carbon paste electrode or a chemically modified glassy carbon electrode, could provide a sensitive and cost-effective method for its quantification.

Advanced Hyphenated Techniques for Comprehensive Analysis of this compound and its Reaction Mixtures

For a comprehensive analysis of this compound, particularly within complex matrices like reaction mixtures, advanced hyphenated techniques are indispensable. saspublishers.com These methods combine the powerful separation capabilities of chromatography with the high selectivity and sensitivity of spectroscopic detection. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful technique for this purpose. saspublishers.com A reversed-phase High-Performance Liquid Chromatography (HPLC) system can effectively separate this compound from starting materials, byproducts, and its derivatives. The separated components then enter the mass spectrometer, which provides definitive identification based on the molecular weight and the fragmentation patterns discussed in section 8.2.3. LC-MS is suitable for analyzing thermally labile compounds and does not require derivatization. saspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it may require derivatization of the secondary amine to improve its thermal stability and chromatographic behavior. osha.govdocsity.com The compound would be separated based on its volatility and polarity in a capillary GC column before being detected by the mass spectrometer. GC-MS provides excellent resolution and is a standard method for the analysis of many organic compounds. researchgate.net

These hyphenated techniques are crucial in synthetic chemistry for monitoring reaction progress, identifying impurities, and characterizing the final product. For example, the analysis of reaction mixtures from the synthesis of this compound would allow for the simultaneous detection of the product, unreacted 3,4-dimethoxybenzylamine (B142225), and any side-products.

Table 2: Summary of Hyphenated Techniques for this compound Analysis

TechniqueSeparation PrincipleDetection PrincipleKey Advantages for this Compound
LC-MS Liquid-phase partitioning based on polarityMass-to-charge ratio and fragmentation patternHigh specificity and sensitivity; suitable for non-volatile and thermally labile compounds; direct analysis of reaction mixtures. researchgate.net
GC-MS Gas-phase partitioning based on boiling point and polarityMass-to-charge ratio and fragmentation patternHigh chromatographic resolution; established libraries for identification; may require derivatization. researchgate.net
LC-UV/DAD Liquid-phase partitioning based on polarityUV-Vis absorbanceQuantitative analysis; non-destructive; often used alongside MS for complementary data. The dimethoxybenzyl group provides a strong chromophore. osha.gov

DAD: Diode-Array Detector

By employing these advanced hyphenated techniques, researchers can achieve robust, reliable, and comprehensive analysis of this compound in various contexts.

Emerging Research Directions and Future Perspectives for Bis 3,4 Dimethoxybenzyl Amine

Integration of Bis(3,4-dimethoxybenzyl)amine Synthesis and Reactions into Flow Chemistry and Microreactor Systems

The synthesis of secondary amines like this compound is a cornerstone of organic chemistry. Traditionally performed in batch reactors, these syntheses are increasingly being adapted to continuous flow chemistry and microreactor systems to enhance efficiency, safety, and control.

Flow chemistry offers significant advantages for the synthesis of this compound. The use of microreactors, which feature micron-sized channels, provides a high surface-area-to-volume ratio, leading to superior heat and mass transfer. core.ac.uk This allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher selectivity and yields. mit.edu For exothermic reactions, such as the amination of aldehydes, microreactors offer enhanced safety by minimizing the accumulation of large quantities of reactive intermediates. acs.org

The synthesis of secondary amines in microreactors has been demonstrated for various substrates. acs.orgmit.edu These systems enable the rapid screening of catalysts and optimization of reaction conditions by allowing for the streamlined and continuous scanning of parameters. mit.edu For instance, the reductive amination of an appropriate aldehyde with 3,4-dimethoxybenzylamine (B142225) could be efficiently carried out in a microreactor setup. The ability to integrate multiple steps, such as catalyst introduction, reaction, and initial purification, into a single continuous network eliminates the need to handle intermediates and can significantly shorten production times. mit.edu

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

Feature Advantage in Flow Synthesis Relevant Research Finding
Heat Transfer Superior control of exothermic reactions, enhancing safety and selectivity. Microstructured reactors allow for efficient removal of reaction heat in highly exothermal Michael additions of amines. acs.org
Mass Transfer Enhanced mixing of reactants, leading to faster reaction rates. Continuous flow microreactors can accelerate reactions by orders of magnitude compared to batch processes. acs.org
Parameter Control Precise manipulation of temperature, pressure, and residence time for optimized yields. The ability to precisely control temperature and pressure in microreactors enhances safety and selectivity. mit.edu
Scalability Straightforward scaling by numbering-up (running multiple reactors in parallel). Numbering-up microreactors can increase throughput by orders of magnitude compared to batch reactions. researchgate.net
Automation Potential for automated, continuous production with minimal manual intervention. Miniaturized total analytical systems (μ-TAS) can automate the entire process from sampling to data processing. core.ac.uk

| Safety | Small reaction volumes minimize risks associated with hazardous reagents or unstable intermediates. | The use of minimum amounts of materials is beneficial when dealing with expensive or hazardous catalysts and reagents. mit.edu |

Future research will likely focus on developing dedicated microreactor systems for the multi-step synthesis of this compound and its derivatives, potentially starting from basic precursors like catechol. google.com

Sustainable and Circular Economy Approaches in this compound Chemistry

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical processes. mdpi.comcefic.org For this compound, this translates to developing more sustainable synthetic routes and considering the lifecycle of the compound and its derivatives.

A key focus of sustainable synthesis is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net Copper-based heterogeneous catalysts, for example, have shown high conversion and selectivity in the one-pot synthesis of secondary amines from ketones or alcohols, operating without additives and producing no waste. researchgate.net Such approaches could be adapted for the synthesis of this compound, replacing traditional stoichiometric reagents with more environmentally benign catalytic systems. A patent for a "green synthesis process" for rotundine (B192287) sulfate (B86663) involves the condensation of 3,4-dimethoxy-phenylethylamine with 2,3-dimethoxy benzaldehyde (B42025), showcasing an industrial move towards greener synthetic pathways for related complex molecules. google.com

From a circular economy perspective, the focus is on designing molecules that can be easily recycled or repurposed. researchgate.net While direct recycling of a specialized molecule like this compound may be challenging, its role as a protecting group offers a potential avenue for circularity. The 3,4-dimethoxybenzyl (DMB) group is known to be a useful protecting group for amines and alcohols in multi-step synthesis, as it can be cleaved under specific oxidative or acidic conditions. rsc.orgresearchgate.net Developing catalytic and efficient methods for both the attachment and cleavage of the DMB group is crucial. For instance, Bi(OTf)3 has been shown to be a highly effective catalyst for the C–N bond cleavage of tertiary sulfonamides substituted with 3,4-dimethoxybenzyl groups. nih.gov Designing processes where the cleaved 3,4-dimethoxybenzaldehyde (B141060) or a related species can be recovered and reused would be a significant step towards a more circular chemical economy.

Future research should aim to replace petroleum-based starting materials with renewable feedstocks and design processes that minimize energy consumption and waste generation, aligning with the core tenets of a circular economy. mdpi.com

Development of Novel Materials and Functional Systems Based on this compound Scaffolds

The this compound scaffold is a promising building block for the creation of novel materials and functional systems with applications in medicine and materials science. The two dimethoxybenzyl groups provide a defined three-dimensional structure and can be functionalized to tune the properties of the final material.

In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents. For example, N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine has demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells. This compound likely acts by inhibiting efflux pumps, thereby increasing the intracellular concentration of chemotherapeutic drugs. More recently, novel symmetrical cage compounds, such as 3,9-bis(3,4-dimethoxybenzyl)-...-dodecane derivatives, have been synthesized and identified as potent inhibitors of the MRP4 efflux pump, which is implicated in anticancer drug resistance. nih.gov

The structural motif of this compound can also be incorporated into larger supramolecular structures. The related 2,4-dimethoxybenzylamine (B23717) has been used to synthesize asymmetrically substituted triazines, which can act as ligands, molecular tectons, and components of supramolecular systems. arkat-usa.org The ability to introduce multiple functional groups allows for the construction of complex architectures with tailored properties.

Table 2: Examples of Functional Systems Derived from Dimethoxybenzylamine Scaffolds

Derivative Class Functional Application Key Structural Feature Reference
Ethylenediamine Derivatives Reversal of multidrug resistance in cancer N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine
Symmetrical Cage Compounds Inhibition of MRP4 efflux pump for anticancer therapy 3,9-bis(3,4-dimethoxybenzyl)-...-dodecane nih.gov
Triazine Derivatives Ligands and supramolecular systems Asymmetrically substituted triazines with 2,4-dimethoxybenzylamino groups arkat-usa.org

| Thiourea Derivatives | Potential bioactive compounds | N-(bis(3,5-dimethoxybenzyl)carbamothioyl)-4-R-benzamide | rsc.org |

Future work in this area will likely involve the use of diversity-oriented synthesis to create libraries of compounds based on the this compound scaffold for screening against various biological targets. bham.ac.ukmdpi.com The development of polymers and other materials incorporating this moiety could also lead to new functional materials with unique optical or electronic properties. biosynth.com

Advanced Catalytic Systems Utilizing this compound Ligands for Unprecedented Transformations

The nitrogen atom and the benzyl (B1604629) groups of this compound make it a potentially valuable ligand for transition metal catalysis. While direct applications of this compound as a ligand are not yet widely reported, research on related benzylamine (B48309) and amine-bis(phenolate) ligands provides a strong indication of its potential. acs.orgresearchgate.netrsc.org

Ruthenium complexes with catechol ligands have been shown to be effective for the deaminative coupling of primary amines to form secondary amines, a reaction type central to the synthesis of this compound itself. marquette.edu This suggests that the product, this compound, could potentially act as a ligand for the catalyst, possibly influencing the reaction kinetics or selectivity. Iridium complexes bearing chelated primary benzylamine ligands have emerged as highly active catalysts for transfer hydrogenation reactions. acs.org These catalysts are stable and can operate at low temperatures without the need for a base. acs.org

The electronic properties of the this compound ligand can be tuned by the methoxy (B1213986) groups on the phenyl rings, which could in turn influence the activity and selectivity of the metal center. The development of chiral versions of this compound could open the door to its use in asymmetric catalysis, a critical area for the synthesis of pharmaceuticals and other fine chemicals.

Table 3: Potential Catalytic Applications of this compound as a Ligand

Catalytic Reaction Metal Center Role of Ligand Relevant Analogue
Transfer Hydrogenation Iridium (Ir), Ruthenium (Ru) Stabilize the metal center, participate in the catalytic cycle. Cp*Ir complexes with primary benzylamine ligands. acs.org
Deaminative Coupling Ruthenium (Ru) Control selectivity and activity in amine coupling reactions. Ru-H complex with catechol ligands. marquette.edu
C-N Cross-Coupling Palladium (Pd) Enable the formation of C-N bonds for the synthesis of arylated amines. Various amine ligands are used in Buchwald-Hartwig amination. acs.org

| Ring-Opening Polymerization | Lanthanides (La, Y, etc.) | Control the polymerization of cyclic esters like lactide. | Amine-bridged bis(phenolate) ligands with rare-earth metals. rsc.org |

Future research will focus on the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic activity in a range of important organic transformations. The goal will be to develop novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope than existing catalysts.

Future Challenges and Unaddressed Questions in the Field of this compound Research

Despite its potential, the field of this compound research is still in its early stages, and several challenges and unaddressed questions remain.

One of the primary challenges is the development of highly efficient and selective synthetic routes that are also economically viable and scalable. While catalytic methods are promising, achieving high yields and purity often requires careful optimization and can be sensitive to substrate impurities. marquette.edu Furthermore, the stability of benzylamine derivatives can be a concern, as they can be prone to degradation or side reactions, such as debenzylation, especially during purification. researchgate.net

A major unaddressed area is the comprehensive evaluation of the biological activity of this compound and its simple derivatives. While complex derivatives have shown promise, the fundamental toxicological and pharmacological profiles of the parent compound are not well-established.

In the context of materials science, a key challenge is to control the self-assembly and polymerization of this compound-based monomers to create well-defined supramolecular structures and polymers. Understanding the relationship between the molecular structure of the building blocks and the macroscopic properties of the resulting materials is essential for designing functional systems.

From a catalytic perspective, a significant hurdle is to demonstrate a clear advantage of using this compound as a ligand over simpler, more readily available amines. This will require the identification of specific catalytic transformations where the unique steric and electronic properties of this ligand lead to superior performance.

Finally, many fundamental questions remain. What is the full scope of reactions for which this compound can serve as a building block or ligand? How do the two 3,4-dimethoxybenzyl groups influence its reactivity and coordination chemistry compared to simpler secondary amines? Answering these questions will require a concerted effort involving synthetic chemistry, computational modeling, materials science, and catalysis research.

Conclusion: Synthesizing the Scholarly Contributions to Bis 3,4 Dimethoxybenzyl Amine Research

Summary of Major Advances and Key Contributions to Bis(3,4-dimethoxybenzyl)amine Chemistry

Research into this compound and its derivatives has led to significant advancements, particularly in the fields of organic synthesis and medicinal chemistry. The 3,4-dimethoxybenzyl (DMB) moiety is a well-established protecting group in organic synthesis. clockss.org It is prized for its stability under various reaction conditions and its susceptibility to cleavage under specific, often mild, oxidative conditions. clockss.org Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), ceric ammonium (B1175870) nitrate (B79036) (CAN), and phenyliodine(III) bis(trifluoroacetate) (PIFA) are commonly used for the deprotection of DMB-protected amines and amides. clockss.org This characteristic makes the synthesis of complex molecules containing amine functionalities more manageable.

While direct synthetic routes to this compound are not extensively detailed in readily available literature, its formation can be inferred from standard organic chemistry principles. A likely synthetic pathway involves the reductive amination of 3,4-dimethoxybenzaldehyde (B141060) with 3,4-dimethoxybenzylamine (B142225). Another plausible method is the N-alkylation of 3,4-dimethoxybenzylamine with 3,4-dimethoxybenzyl halide. evitachem.com The self-coupling of primary amines, such as 3,4-dimethoxybenzylamine, can also yield symmetrical secondary amines.

The structural features of this compound have been incorporated into more complex molecules with notable biological activities. For instance, N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine has demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells. This activity is attributed to the presence of the two 3,4-dimethoxybenzyl groups, which contribute to the molecule's ability to inhibit efflux pumps. Furthermore, a related compound, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, has been synthesized and identified as a peripheral dopamine (B1211576) blocking agent. nih.govacs.org These examples underscore the significance of the this compound scaffold in the design of new therapeutic agents.

Identification of Remaining Research Gaps and Promising Avenues for Future Investigation

Despite the advances in the chemistry of related compounds, there are notable research gaps concerning this compound itself. A comprehensive experimental characterization of its physicochemical properties, including its crystal structure, and detailed spectroscopic data (¹³C NMR, high-resolution mass spectrometry, and comprehensive IR analysis) is not widely published. The explicit synthesis and optimization of reaction conditions for this compound are also areas that warrant further investigation.

Future research could fruitfully explore the potential of this compound as a ligand in coordination chemistry. The nitrogen atom and the oxygen atoms of the methoxy (B1213986) groups present potential coordination sites for metal ions. The resulting metal complexes could exhibit interesting catalytic or material properties. researchgate.net The synthesis and characterization of such complexes remain a promising and largely unexplored field.

Given the biological activity of its derivatives, a systematic investigation into the pharmacological properties of this compound is a logical next step. Its potential as a central nervous system agent, an antimicrobial, or an anticancer agent could be explored. The structural similarity to compounds that modulate multidrug resistance suggests that this is a particularly promising avenue for future research.

Furthermore, the application of this compound in materials science is an area ripe for exploration. Its incorporation into polymer backbones or its use in the formation of supramolecular assemblies could lead to the development of new materials with unique optical or electronic properties. The dimethoxybenzyl groups can influence the solubility and processing characteristics of such materials.

Broader Academic Impact and Interdisciplinary Relevance of this compound Research

The study of this compound and its derivatives has a significant broader academic impact, extending into interdisciplinary fields. In medicinal chemistry, the research on related compounds has contributed to the understanding of structure-activity relationships for dopamine receptor antagonists and multidrug resistance modulators. nih.gov This knowledge is crucial for the rational design of more effective and selective drugs.

The synthetic methodologies involving the 3,4-dimethoxybenzyl group have implications for the broader field of organic synthesis, particularly in the context of protecting group chemistry. clockss.org The development of new methods for the introduction and removal of this group can streamline the synthesis of complex natural products and other target molecules.

In the realm of materials science, the principles derived from the study of dimethoxybenzyl-containing compounds can inform the design of new functional materials. The ability of these moieties to influence intermolecular interactions and self-assembly processes is of fundamental importance.

The interdisciplinary nature of this research is evident in the combination of synthetic chemistry, pharmacology, and materials science. The successful development of new applications for this compound will likely require collaborative efforts that bridge these disciplines. acs.org For example, the creation of new drug delivery systems could involve the synthesis of a polymer incorporating this amine, followed by detailed biological evaluation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Bis(3,4-dimethoxybenzyl)amine and its derivatives?

  • Methodology : this compound is typically synthesized via reductive amination of 3,4-dimethoxybenzaldehyde with benzylamine derivatives. For example, hydrochlorides of related compounds (e.g., 2-(3,4-dimethoxybenzyl)cyclopentylamine) were synthesized using catalytic hydrogenation or borohydride reduction . Advanced derivatives, such as thioureas, are prepared by reacting bis(3,5-dimethoxybenzyl)amine (structurally analogous) with isothiocyanates in one-pot reactions under inert conditions . Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical for yield optimization.

Q. How is this compound characterized in terms of purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and verify the absence of unreacted intermediates. For example, diastereomeric adducts of 3,4-dimethoxybenzyl thiol were resolved using ¹H NMR .
  • HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>95%) and detects trace byproducts, especially in complex mixtures like solanesol derivatives .
  • X-ray Crystallography : Used to validate supramolecular interactions in thiourea derivatives, highlighting hydrogen bonding and π-π stacking .

Q. What are the primary biological or pharmacological applications of this compound-based compounds?

  • Key Applications :

  • Hypotensive Agents : Derivatives like 2-(3,4-dimethoxybenzyl)cyclopentylamine exhibit transient hypotensive effects in animal models, acting as dopamine antagonists .
  • Anticancer Synergists : N-Solanesyl derivatives enhance drug delivery and efficacy in hydrophobic chemotherapeutics .
  • Antimicrobials : Pyrimidine derivatives (e.g., Diaveridine) inhibit dihydrofolate reductase in bacterial pathogens .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Strategies :

  • Dose-Response Analysis : Re-evaluate threshold doses (e.g., 3–5 µmol/kg in canine models) to account for species-specific pharmacokinetics .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ¹²⁵I-apamin) to confirm SK channel selectivity and rule off-target effects .
  • Metabolite Profiling : Identify active metabolites (e.g., sulfated or oxidized forms) that may contribute to discrepancies in vitro vs. in vivo results .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced target selectivity?

  • Approaches :

  • Structural Hybridization : Combine 3,4-dimethoxybenzyl motifs with spirocyclic piperidines to improve CCR2 receptor binding affinity .
  • Steric Modulation : Introduce bulky alkyl groups (e.g., tert-butyl) to reduce nonspecific interactions, as seen in SKCa channel blockers .
  • Prodrug Design : Esterification (e.g., with 4-methyloctanoic acid) enhances bioavailability for CNS-targeted compounds .

Q. What analytical challenges arise when quantifying this compound in complex biological matrices?

  • Solutions :

  • Internal Standards : Synthesize isotopically labeled analogs (e.g., deuterated derivatives) to correct for matrix effects in LC-MS/MS .
  • Sample Pretreatment : Solid-phase extraction (SPE) with mixed-mode sorbents isolates the compound from lipids and proteins .
  • Chiral Separation : Use polysaccharide-based HPLC columns to resolve enantiomers in racemic mixtures .

Q. How do supramolecular interactions influence the stability and activity of this compound derivatives?

  • Mechanistic Insights :

  • Hydrogen Bonding : Thiourea derivatives stabilize via N–H/S and C–H/O interactions, critical for crystallinity and solubility .
  • π-π Stacking : Aromatic dimethoxybenzyl groups enhance DNA intercalation in pyrimidine-based antimicrobials .
  • Self-Assembly : Solanesol-anchored derivatives form micelles for drug delivery, driven by hydrophobic interactions .

Q. What enzymatic inhibition mechanisms are associated with this compound-containing compounds?

  • Case Studies :

  • Dihydrofolate Reductase (DHFR) : Diaveridine binds to the bacterial DHFR active site, disrupting folate synthesis .
  • Alpha-Glucosidase : Derivatives with carboxylate moieties act as competitive inhibitors, relevant for antidiabetic research .
  • Cytosolic Epoxide Hydrolase : Substrate analogs with epoxy esters inhibit enzyme activity, validated via spectrophotometric assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.